molecular formula C18H14O B2599291 2,4-Diphenylphenol CAS No. 6093-03-4

2,4-Diphenylphenol

Cat. No.: B2599291
CAS No.: 6093-03-4
M. Wt: 246.309
InChI Key: MKRGRCLYQUZXFS-UHFFFAOYSA-N
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Description

2,4-Diphenylphenol (CAS 6093-03-4) is an organic compound with the molecular formula C18H14O and a molecular weight of 246.30 g/mol . This solid compound belongs to the class of polyphenylphenols and serves as a versatile building block and functional material in scientific research. Its primary research value lies in its use as a key precursor and intermediate in synthetic organic chemistry . The compound's structure, featuring a phenolic ring disubstituted with phenyl groups, makes it a rigid and bulky scaffold for constructing more complex molecular architectures. Researchers utilize it in the synthesis of specialized compounds, such as those with potential fire-retardant properties, drawing parallels to the application of 2-phenylphenol as a precursor to commercial fire retardants . Furthermore, its structural motif is valuable in the development of advanced materials; for instance, diphenylphenol derivatives are used in the synthesis of metal aryloxide complexes and clathrate compounds with nanoscale voids, which are of interest in materials science and supramolecular chemistry . The compound is offered in high purity (≥95%) and is intended for research applications only . This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

IUPAC Name

2,4-diphenylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O/c19-18-12-11-16(14-7-3-1-4-8-14)13-17(18)15-9-5-2-6-10-15/h1-13,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRGRCLYQUZXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Diphenylphenol via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-diphenylphenol, a valuable biaryl compound, utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document details the necessary starting materials, optimized reaction conditions, a thorough experimental protocol, and methods for purification and characterization, designed to be a practical resource for researchers in organic synthesis and drug development.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This method is particularly well-suited for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. This compound, a sterically hindered biaryl, presents a synthetic challenge that can be effectively addressed by the Suzuki coupling methodology. This guide will focus on the coupling of a brominated phenol (B47542) derivative with phenylboronic acid.

Reaction Pathway

The synthesis of this compound via Suzuki coupling can be approached from two primary retrosynthetic pathways, starting from either 2-bromo-4-phenylphenol (B181889) or 4-bromo-2-phenylphenol and coupling with phenylboronic acid. Both routes are viable, and the choice of starting material may be dictated by commercial availability or ease of synthesis.

Suzuki_Coupling_Pathway cluster_route1 Route 1 cluster_route2 Route 2 A1 2-Bromo-4-phenylphenol C1 This compound A1->C1 Pd Catalyst, Base B1 Phenylboronic acid B1->C1 A2 4-Bromo-2-phenylphenol C2 This compound A2->C2 Pd Catalyst, Base B2 Phenylboronic acid B2->C2

Diagram 1: Retrosynthetic approaches to this compound.

This guide will focus on the reaction of a brominated phenol with phenylboronic acid. The general catalytic cycle for the Suzuki-Miyaura coupling is a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination.

Experimental Data

Successful synthesis of this compound relies on the careful optimization of several key reaction parameters. The following tables summarize typical conditions and reported yields for analogous Suzuki coupling reactions involving substituted bromophenols.

Table 1: Key Reaction Parameters for Suzuki Coupling of Bromophenols

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst. Palladium(II) sources can be used in situ with phosphine (B1218219) ligands.[1]
Ligand Triphenylphosphine (PPh₃), dppfPhosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
Base K₂CO₃, K₃PO₄, Cs₂CO₃A base is required to activate the boronic acid for transmetalation. Carbonates and phosphates are commonly employed.[2]
Solvent System Toluene/Ethanol/Water, Dioxane/Water, DMF/WaterA mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.[2][3]
Reaction Temperature 80-110 °CElevated temperatures are typically necessary to drive the reaction to completion.[4]
Reaction Time 12-24 hoursReaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.

Table 2: Representative Yields for Suzuki Coupling of Substituted Bromophenols

Aryl HalideBoronic AcidCatalyst SystemBaseSolventYield (%)Reference
4-BromophenolPhenylboronic acidPd on porous glassVariousWater (Microwave)>90[5]
4-BromoacetophenonePhenylboronic acidPd(II)-complexCs₂CO₃DMF/H₂OGood[2]
2,6-DichlorophenolPhenylboronic acidPd(OAc)₂/DicyclohexylphenylphosphineK₃PO₄1,2-Dichloroethane/H₂O99.3[6]
2-Bromo-4-chlorophenyl deriv.Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O64-81[7]

Detailed Experimental Protocol

This protocol is a generalized procedure for the synthesis of this compound via Suzuki coupling, based on established methods for similar substrates.[2][4][7] Optimization may be required for specific starting materials and scales.

Experimental_Workflow A 1. Reagent Preparation B 2. Reaction Setup A->B Combine reactants, catalyst, base, and solvent C 3. Reaction Execution B->C Heat under inert atmosphere D 4. Work-up C->D Cool, dilute, and extract E 5. Purification D->E Column Chromatography F 6. Characterization E->F Obtain pure product

Diagram 2: General experimental workflow for the synthesis.

Materials:

  • Brominated phenol precursor (e.g., 2-bromo-4-phenylphenol or 4-bromo-2-phenylphenol) (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane (B91453) and Water, 4:1 v/v)

  • Anhydrous sodium sulfate

  • Ethyl acetate (B1210297)

  • Hexanes

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the brominated phenol (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Reaction Setup: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) to the flask. The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Solvent Addition: Degassed 1,4-dioxane and water (4:1 mixture) are added via syringe.

  • Reaction Execution: The reaction mixture is heated to 90-100 °C with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times are 12-24 hours.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with water and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Table 3: Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR Aromatic protons in the range of 7.0-7.8 ppm, and a singlet for the hydroxyl proton (which may be broad and its chemical shift can vary).
¹³C NMR Signals corresponding to the aromatic carbons, with the carbon bearing the hydroxyl group appearing at a characteristic downfield shift.[8]
Mass Spec. (MS)A molecular ion peak corresponding to the molecular weight of this compound (C₁₈H₁₄O, MW: 246.3 g/mol ).[8]
Infrared (IR) A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the phenolic group, and absorptions in the aromatic C-H and C=C stretching regions.[8]

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of this compound. Careful selection of the catalyst, base, and solvent system is crucial for achieving high yields. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers engaged in the synthesis of complex biaryl compounds for applications in drug discovery and materials science. Further optimization of the reaction conditions may be necessary depending on the specific substrates and desired scale of the synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,4-Diphenylphenol

This technical guide provides a comprehensive overview of the core chemical properties and reactivity of this compound. The information is intended to support research and development activities by providing key data points, reaction methodologies, and visual representations of its chemical behavior.

Chemical and Physical Properties

This compound is a solid organic compound characterized by a phenol (B47542) ring substituted with two phenyl groups at positions 2 and 4. Its properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms [1,1':3',1''-Terphenyl]-4'-ol, 3-phenyl-[1,1'-biphenyl]-4-ol[1]
CAS Number 6093-03-4[1][2]
Molecular Formula C₁₈H₁₄O[1][2]
Molecular Weight 246.30 g/mol [1][2]
Appearance White Solid[3]
Odor Slight[3]
Melting Point 164 - 166 °C[4]
Boiling Point 321 °C[4]
logP (Octanol/Water) ~3.6 - 4.7[1][4]

Spectral Data

Detailed spectral information is crucial for the identification and characterization of this compound. Available data includes:

  • Mass Spectrometry (GC-MS): The mass spectrum shows a top peak at m/z 246, corresponding to the molecular ion.[1]

  • ¹³C NMR Spectroscopy: Carbon NMR data is available for the characterization of the carbon skeleton.[1]

  • Infrared (IR) Spectroscopy: IR spectra are available, which would confirm the presence of the hydroxyl (-OH) group and aromatic C-H and C=C bonds.[1]

Chemical Reactivity

The reactivity of this compound is governed by three main features: the acidic hydroxyl group, the electron-rich phenol ring, and the attached phenyl substituents.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide can undergo:

  • Etherification: Reaction with alkyl halides or other electrophiles to form ethers (Williamson ether synthesis).

  • Esterification: Reaction with acyl chlorides or acid anhydrides to form phenyl esters.

Electrophilic Aromatic Substitution

The hydroxyl group is a strong activating, ortho-, para-directing group. The existing phenyl substituents also influence the positions of further substitution.

  • Activating Nature: The -OH group increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack.

  • Directing Effects: The available positions for substitution on the phenol ring are C3, C5, and C6. The steric hindrance from the adjacent phenyl group at C2 and C4 will significantly influence the regioselectivity of incoming electrophiles. Position 5 is the most likely site for further substitution due to the combined directing effects and reduced steric hindrance. Common electrophilic substitution reactions include:

    • Halogenation: (e.g., with Br₂/FeBr₃)

    • Nitration: (e.g., with HNO₃/H₂SO₄)

    • Sulfonation: (e.g., with fuming H₂SO₄)

    • Friedel-Crafts Alkylation/Acylation: (e.g., with R-Cl/AlCl₃ or RCOCl/AlCl₃)

The general reactivity and sites for electrophilic substitution are illustrated in the diagram below.

G cluster_phenol This compound cluster_reactivity Potential Reaction Sites phenol_img phenol_img hydroxyl Hydroxyl Group (Acidic Proton, Nucleophilic Oxygen) hydroxyl->phenol_img Etherification, Esterification pos5 Position 5 (Electrophilic Substitution) pos5->phenol_img Primary site for Electrophilic Attack pos36 Positions 3 & 6 (Sterically Hindered) pos36->phenol_img Secondary sites

Caption: Reactivity map of this compound.

Experimental Protocols & Synthesis

Example Protocol: Suzuki-Miyaura Cross-Coupling for Synthesis of Diphenylphenols

This protocol is adapted from the synthesis of 2,6-diphenylphenol (B49740) and serves as a representative workflow for constructing the this compound scaffold.[5] The synthesis would likely proceed in a stepwise fashion, starting from a di-halogenated phenol.

Reaction Scheme: 2,4-Dichlorophenol + 2 Phenylboronic Acid → this compound

Materials:

  • 2,4-Dichlorophenol (1 equivalent)

  • Phenylboronic acid (2.2 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂, ~2-5 mol%)

  • A suitable phosphine (B1218219) ligand (e.g., dicyclohexylphenylphosphine, ~4-10 mol%)

  • Base (e.g., K₃PO₄, 3-4 equivalents)

  • Solvent (e.g., 1,2-dichloroethane (B1671644) and water)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • Setup: To a three-necked flask equipped with a condenser and a magnetic stirrer, add 2,4-dichlorophenol, phenylboronic acid, palladium acetate, and the phosphine ligand.

  • Inerting: Seal the flask and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add the organic solvent (e.g., 1,2-dichloroethane) to the flask.

  • Base Addition: Prepare an aqueous solution of the base (e.g., K₃PO₄) and add it dropwise to the reaction mixture while stirring.

  • Reaction: Heat the mixture to a temperature of 70-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may take 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer from the aqueous layer.

  • Extraction: Wash the organic phase with water and then with brine to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound using column chromatography or recrystallization to yield the final product.

The workflow for this synthesis is visualized below.

G A 1. Combine Reactants (Dihalophenol, Boronic Acid, Catalyst, Ligand) B 2. Purge with Inert Gas A->B C 3. Add Solvents & Base B->C D 4. Heat Reaction (70-80°C, 2-12h) C->D E 5. Reaction Workup (Phase Separation) D->E F 6. Extraction & Washing E->F G 7. Dry & Concentrate F->G H 8. Purify Product (Chromatography) G->H I Pure this compound H->I

References

The Core Mechanism of 2,4-Diphenylphenol in Fungal Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Diphenylphenol and its structural analogs, such as 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), have demonstrated significant antifungal properties. This technical guide synthesizes the current understanding of their mechanism of action against a range of fungal species. The primary inhibitory action is not attributed to a single target but rather a multi-pronged assault on the fungal cell, encompassing the disruption of cellular structures, induction of mitochondrial dysfunction, generation of oxidative stress, and significant alteration of gene expression. This multifaceted approach makes this compound a compound of interest for the development of novel antifungal agents. This document provides a detailed overview of the key mechanisms, supported by available quantitative data, experimental methodologies, and visual representations of the implicated pathways.

Introduction

The rise of invasive fungal infections, coupled with the increasing prevalence of drug-resistant strains, necessitates the exploration of new antifungal compounds with novel mechanisms of action. Phenolic compounds, in particular, have long been recognized for their antimicrobial properties. This compound belongs to this class and exhibits broad-spectrum antifungal activity. Understanding its core mechanism of action is crucial for its potential development as a therapeutic agent. This guide will delve into the molecular and cellular interactions of this compound with fungal cells.

Multifaceted Mechanism of Fungal Inhibition

The antifungal activity of this compound and its analogs is a result of a cascade of events that ultimately lead to fungal cell death. The primary mechanisms are detailed below.

Disruption of Fungal Cell Wall and Membrane Integrity

One of the initial and most critical effects of this compound is the physical damage to the fungal cell's outer layers. The lipophilic nature of the molecule is thought to facilitate its intercalation into the lipid bilayer of the cell membrane, disrupting its structure and function.

  • Evidence of Damage: Studies utilizing scanning electron microscopy have visualized morphological changes in fungal hyphae and spores upon treatment, indicating cell wall and membrane degradation.[1][2]

  • Increased Permeability: This structural damage leads to increased membrane permeability, resulting in the leakage of vital intracellular components such as ions and small molecules, and ultimately leading to cell lysis.[3]

Mitochondrial Dysfunction and ATP Depletion

Mitochondria are a primary target of this compound, leading to a catastrophic failure of the cell's energy production machinery.

  • Inhibition of ATP Synthase: In silico docking studies have predicted that 2,4-DTBP can bind to the F1F0 ATP synthase enzyme, a critical component of the oxidative phosphorylation pathway.[4][5] This inhibition directly halts the production of ATP, the main energy currency of the cell.[6]

  • Consequences of Energy Depletion: The depletion of ATP affects numerous energy-dependent cellular processes, leading to a general shutdown of cellular functions and contributing to cell death.

Induction of Oxidative Stress

The disruption of mitochondrial function has a secondary, yet equally detrimental, effect: the induction of severe oxidative stress.

  • Reactive Oxygen Species (ROS) Production: The impaired electron transport chain in dysfunctional mitochondria leads to the excessive production of reactive oxygen species (ROS).[7]

  • Disruption of Redox Homeostasis: This surge in ROS overwhelms the fungal cell's antioxidant defense systems, leading to a state of oxidative stress.[1][2] The accumulation of ROS causes widespread damage to cellular macromolecules, including lipids, proteins, and DNA.[8]

  • Activation of Stress Response Pathways: The presence of phenolic compounds can trigger cellular responses typically associated with oxidative stress, such as the YAP1 signaling pathway.[8][9]

Alteration of Gene Expression

Transcriptomic analyses have revealed that this compound causes a massive reprogramming of fungal gene expression, affecting a wide array of cellular functions.

  • Widespread Transcriptional Changes: Studies have shown that a significant number of genes are both upregulated and downregulated in response to treatment.[1]

  • Affected Cellular Processes: The genes with altered expression are often involved in critical processes such as cell wall and membrane biogenesis, redox homeostasis, microtubule assembly, and secondary metabolism, including mycotoxin biosynthesis.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the antifungal activity of 2,4-di-tert-butylphenol (2,4-DTBP), a close structural analog of this compound.

Table 1: Antifungal Efficacy of 2,4-Di-tert-butylphenol (2,4-DTBP)

Fungal SpeciesEfficacy MetricValueReference
Ustilaginoidea virensEC500.087 mmol/L[1]
Fusarium oxysporumMIC (Spore Germination)100 µg/mL[10]
Fusarium oxysporumMIC (Disc Diffusion)62 µ g/disc [10]
Aspergillus nigerZone of Inhibition (400 µ g/disc )0.8 cm[10]
Penicillium chrysogenumZone of Inhibition (400 µ g/disc )1.5 cm[10]

Table 2: Effects on Gene Expression in Ustilaginoidea virens

Gene RegulationNumber of Genes AffectedCellular Processes ImplicatedReference
Upregulated353Spindle microtubule assembly, cell wall and membrane, redox homeostasis, mycotoxin biosynthesis, intracellular metabolism[1]
Downregulated367Spindle microtubule assembly, cell wall and membrane, redox homeostasis, mycotoxin biosynthesis, intracellular metabolism[1]

Key Experimental Protocols

This section outlines the general methodologies employed in the studies cited, providing a framework for researchers aiming to investigate the antifungal properties of phenolic compounds.

Antifungal Susceptibility Testing (Broth Microdilution)
  • Preparation of Fungal Inoculum: Fungal spores or yeast cells are harvested from fresh cultures and suspended in a suitable broth (e.g., RPMI-1640). The suspension is adjusted to a standardized concentration (e.g., 10^5 CFU/mL).

  • Preparation of Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth to achieve a range of final concentrations.

  • Incubation: The fungal inoculum is added to microtiter plate wells containing the compound dilutions. The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC/EC50: The minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC50) is determined by visual inspection or spectrophotometric measurement of fungal growth.

Assessment of Cell Membrane Integrity (Fluorescence Microscopy)
  • Treatment of Fungal Cells: Fungal cells are treated with this compound at a predetermined concentration (e.g., MIC) for a specific duration.

  • Staining: The treated cells are stained with a fluorescent dye that selectively enters cells with compromised membranes (e.g., propidium (B1200493) iodide). A counterstain that labels all cells (e.g., SYTO 9) can be used for comparison.

  • Visualization: The stained cells are observed under a fluorescence microscope. The proportion of cells stained with the membrane-impermeable dye is indicative of the extent of membrane damage.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Treatment and Staining: Fungal cells are treated with this compound and then incubated with a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate, H2DCFDA).

  • Flow Cytometry or Fluorometry: The fluorescence intensity of the stained cells is measured using a flow cytometer or a microplate fluorometer. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Transcriptomic Analysis (RNA-Seq)
  • Treatment and RNA Extraction: Fungal cultures are treated with this compound. At a specified time point, total RNA is extracted from both treated and untreated (control) cells.

  • Library Preparation and Sequencing: The extracted RNA is used to construct cDNA libraries, which are then sequenced using a next-generation sequencing platform.

  • Data Analysis: The sequencing reads are mapped to the fungal reference genome. Differential gene expression analysis is performed to identify genes that are significantly upregulated or downregulated in the treated samples compared to the controls.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

G cluster_compound This compound cluster_fungal_cell Fungal Cell compound This compound cell_wall Cell Wall compound->cell_wall Disruption cell_membrane Cell Membrane compound->cell_membrane Disruption mitochondrion Mitochondrion compound->mitochondrion Inhibition of ATP Synthase death Fungal Cell Death cell_membrane->death Leakage of Components nucleus Nucleus mitochondrion->nucleus ROS Production (Oxidative Stress) mitochondrion->death ATP Depletion nucleus->nucleus nucleus->death Cellular Dysfunction G start Fungal Culture treatment Treat with This compound start->treatment staining Stain with Propidium Iodide (PI) & SYTO 9 treatment->staining microscopy Fluorescence Microscopy staining->microscopy analysis Quantify PI-positive (damaged) cells microscopy->analysis G compound This compound mitochondrion Mitochondrion compound->mitochondrion etc Impaired Electron Transport Chain mitochondrion->etc ros Increased ROS Production etc->ros stress Oxidative Stress ros->stress damage Damage to Lipids, Proteins, DNA stress->damage

References

Biological Activity Screening of 2,4-Diphenylphenol and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activities of 2,4-diphenylphenol is limited in publicly available scientific literature. This guide provides a predictive overview based on the known biological activities of structurally related biphenyl (B1667301) and phenolic compounds, including its positional isomers (2-, 3-, and 4-phenylphenol). The experimental protocols and potential signaling pathway modulations described herein are based on established methods for similar compounds and should be adapted and validated for this compound and its specific analogs.

Introduction

Biphenyl and phenolic compounds are recognized for their diverse biological activities, making them scaffolds of significant interest in drug discovery and development.[1][2] Derivatives of these classes have demonstrated a wide range of pharmacological properties, including antimicrobial, cytotoxic, and enzyme inhibitory effects.[1][3][4] this compound, a member of this broad class, along with its analogs, represents a promising area for biological activity screening. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of potential biological activities, relevant experimental protocols for screening, and a predictive look at the signaling pathways that may be modulated by these compounds.

Predicted Biological Activities and Data Presentation

Based on the activities of structurally similar compounds, this compound and its analogs are predicted to exhibit a range of biological effects. The primary activities of interest for screening include cytotoxicity, antimicrobial activity, and enzyme inhibition.

Cytotoxic Activity

Phenolic compounds, including hydroxylated biphenyls, have been shown to exert cytotoxic effects against various cell lines.[5] The mechanism of cytotoxicity can be multifaceted, often involving the disruption of cellular membranes, mitochondrial dysfunction, and induction of apoptosis.[5][6]

A study on the cytotoxic effects of biphenyl and its hydroxylated derivatives on isolated rat hepatocytes revealed that the presence and position of the hydroxyl group significantly influence toxicity. Notably, monohydroxylated derivatives such as o-phenylphenol (OPP), m-phenylphenol (MPP), and p-phenylphenol (PPP) demonstrated significant cytotoxicity at a concentration of 0.75 mM, leading to a loss of intracellular ATP, glutathione (B108866) (GSH), and protein thiols, ultimately causing cell death.[5] The study also suggested that the para- and meta- hydroxylated isomers (PPP and MPP) caused more severe impairments in mitochondrial oxidative phosphorylation compared to the ortho-isomer (OPP).[5] Another study on biphenyl diols also highlighted their potential as anticancer agents through the induction of apoptosis and cell cycle arrest.[6]

Table 1: Summary of Predicted Cytotoxic Activity of Phenylphenol Isomers

CompoundConcentrationCell TypeObserved EffectReference
o-Phenylphenol (OPP)0.75 mMRat HepatocytesLoss of intracellular ATP, GSH, and protein thiols; cell death.[5]
m-Phenylphenol (MPP)0.75 mMRat HepatocytesLoss of intracellular ATP, GSH, and protein thiols; cell death; severe impairment of mitochondrial oxidative phosphorylation.[5]
p-Phenylphenol (PPP)0.75 mMRat HepatocytesLoss of intracellular ATP, GSH, and protein thiols; cell death; severe impairment of mitochondrial oxidative phosphorylation.[5]
Antimicrobial Activity

Phenolic compounds are well-documented for their broad-spectrum antimicrobial properties against a variety of microorganisms, including bacteria and fungi.[7][8] Their mechanisms of action often involve the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with cellular energy production.[9] For instance, 2-phenylphenol (B1666276) is a known biocide used as a preservative and disinfectant.[10] The antimicrobial efficacy of phenolic compounds can be influenced by factors such as the number and position of hydroxyl groups and the presence of other substituents on the aromatic rings.[9]

Enzyme Inhibitory Activity

The ability of phenolic and biphenyl compounds to inhibit various enzymes is a key aspect of their biological activity.[13][14] This inhibition can be a result of the compounds binding to the active site of the enzyme or inducing conformational changes that reduce its catalytic efficiency.[13] Enzymes that are common targets for inhibition by phenolic compounds include those involved in metabolic pathways, inflammatory processes, and microbial survival.[14][15]

For example, a study on the inhibition of prostaglandin-H-synthase (PHS) by o-phenylphenol and its metabolites showed that both the parent compound and its metabolite, phenylhydroquinone (B131500) (PHQ), inhibited the cyclooxygenase activity of PHS.[16] Specifically, at a 7 µM arachidonic acid concentration, the IC50 values were 13 µM for o-phenylphenol and 17 µM for PHQ.[16] Another study demonstrated that various phenolic acids could inhibit aldose reductase and sorbitol dehydrogenase, enzymes involved in the polyol pathway implicated in diabetic complications.[17]

Experimental Protocols

To screen this compound and its analogs for the predicted biological activities, a series of well-established in vitro assays can be employed. The following sections provide detailed methodologies for key experiments.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow start Start: Cell Seeding treatment Compound Treatment (24, 48, or 72 hours) start->treatment mtt_addition Add MTT Reagent (Incubate 2-4 hours) treatment->mtt_addition solubilization Add Solubilization Buffer (e.g., DMSO, isopropanol) mtt_addition->solubilization readout Measure Absorbance (e.g., 570 nm) solubilization->readout analysis Data Analysis (Calculate IC50) readout->analysis end End analysis->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound and its analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow start Start: Prepare Serial Dilutions of Compound in 96-well plate inoculation Inoculate wells with standardized microbial suspension start->inoculation incubation Incubate at appropriate temperature (e.g., 37°C for 18-24 hours) inoculation->incubation readout Visually inspect for turbidity or measure absorbance (e.g., 600 nm) incubation->readout determination Determine Minimum Inhibitory Concentration (MIC) readout->determination end End determination->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound or its analog in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for screening enzyme inhibitors. The specific substrates, buffers, and detection methods will vary depending on the target enzyme.

Workflow for a General Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow start Start: Prepare Assay Components (Enzyme, Substrate, Buffer, Inhibitor) preincubation Pre-incubate Enzyme with Inhibitor (or vehicle) start->preincubation reaction_initiation Initiate Reaction by adding Substrate preincubation->reaction_initiation incubation Incubate for a defined period at optimal temperature reaction_initiation->incubation reaction_termination Stop the Reaction (optional, depending on assay) incubation->reaction_termination detection Measure Product Formation or Substrate Depletion reaction_termination->detection analysis Data Analysis (Calculate % Inhibition, IC50) detection->analysis end End analysis->end

Caption: A generalized workflow for an enzyme inhibition assay.

Protocol:

  • Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and this compound or its analogs (inhibitors) in an appropriate assay buffer.

  • Assay Setup: In a suitable reaction vessel (e.g., a 96-well plate), add the assay buffer, the enzyme solution, and the inhibitor at various concentrations. Include a control with no inhibitor (vehicle control) and a blank without the enzyme.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific time at the optimal temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubation: Incubate the reaction mixture for a defined period under optimal conditions (e.g., temperature, pH).

  • Detection: Measure the enzyme activity by monitoring the formation of a product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Potential Signaling Pathway Modulation

Biphenyl and phenolic compounds can modulate various cellular signaling pathways, contributing to their biological effects.[18] While the specific pathways affected by this compound are unknown, related compounds have been shown to interact with key signaling molecules. For instance, some biphenyl derivatives have been reported to induce apoptosis in cancer cells by targeting the PD-L1/AKT/mTOR pathway.[18] Phenolic compounds are also known to modulate inflammatory pathways, such as those involving cyclooxygenases (COXs).[19]

Generalized Signaling Pathways Potentially Modulated by Biphenyl Phenols

Signaling_Pathways cluster_0 Cell Proliferation & Survival cluster_1 Inflammation PDL1 PD-L1 PI3K PI3K PDL1->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ArachidonicAcid Arachidonic Acid COX COX Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins BiphenylPhenol This compound & Analogs BiphenylPhenol->PDL1 Modulates BiphenylPhenol->COX Inhibits

Caption: Potential signaling pathways modulated by biphenyl phenols.

Further investigation into the specific molecular targets of this compound and its analogs is necessary to elucidate the precise signaling pathways involved in their biological activities. Techniques such as Western blotting, reporter gene assays, and transcriptomic analysis can be employed to identify and validate these pathways.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently scarce, the extensive research on structurally related biphenyl and phenolic compounds provides a strong rationale for its screening. This technical guide offers a predictive framework for its potential cytotoxic, antimicrobial, and enzyme inhibitory activities, along with detailed experimental protocols to facilitate such investigations. The exploration of this compound and its analogs could lead to the discovery of novel bioactive compounds with therapeutic potential. Future research should focus on the systematic screening of these compounds and the elucidation of their mechanisms of action and modulated signaling pathways.

References

An In-depth Technical Guide on the Solubility of 2,4-Diphenylphenol in Various Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility characteristics of 2,4-diphenylphenol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility profile based on the compound's molecular structure. Furthermore, it provides detailed experimental protocols for the precise determination of its solubility in a range of organic solvents, catering to the needs of researchers and professionals in drug development and chemical sciences.

Introduction to this compound

This compound is an aromatic organic compound with a phenol (B47542) functional group substituted with two phenyl rings. Its chemical structure, featuring a polar hydroxyl group and nonpolar phenyl appendages, results in a distinct solubility profile that is critical for its application in various fields, including organic synthesis and materials science. Understanding its behavior in different solvents is fundamental for process development, formulation, and quality control.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₁₈H₁₄OPubChem[1]
Molecular Weight246.3 g/mol PubChem[1]
AppearanceSolid (predicted)
XLogP34.7PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]

Note: Some properties are computationally predicted.

Predicted Solubility Profile

The solubility of a compound is largely governed by the principle of "like dissolves like." Given the molecular structure of this compound, a qualitative prediction of its solubility in various classes of organic solvents can be made. The presence of the polar hydroxyl (-OH) group allows for hydrogen bonding with polar protic solvents, while the bulky, nonpolar diphenyl structure favors interactions with nonpolar and polar aprotic solvents through van der Waals forces.

Generally, phenols are more readily solubilized in polar protic mediums like alcohols.[2][3] However, the significant nonpolar character of this compound, contributed by the two phenyl groups, suggests that it will also exhibit considerable solubility in less polar organic solvents.

Expected Solubility Trend:

  • High Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., methanol, ethanol) where both hydrogen bonding and dispersion forces can contribute to solvation. Aromatic solvents like toluene (B28343) may also be effective due to pi-pi stacking interactions with the phenyl rings.

  • Moderate Solubility: Expected in less polar solvents like dichloromethane (B109758) and chloroform.

  • Low Solubility: Expected in highly nonpolar solvents such as hexane, as the energy required to break the solute-solute interactions and form weaker solute-solvent interactions would be unfavorable.

  • Very Low Solubility: Expected in water, a highly polar protic solvent, due to the dominance of the hydrophobic diphenyl structure.

The following diagram illustrates the logical relationship between the molecular features of this compound and its predicted solubility.

G cluster_solute This compound Structure cluster_interactions Intermolecular Interactions cluster_solvents Solvent Classes cluster_solubility Predicted Solubility A Polar Hydroxyl Group (-OH) C Hydrogen Bonding A->C enables B Nonpolar Diphenyl Structure D Van der Waals Forces (Dispersion & Dipole-Dipole) B->D enables E Polar Protic (e.g., Methanol, Ethanol) C->E favors solubility in F Polar Aprotic (e.g., Acetone, Ethyl Acetate) D->F favors solubility in G Nonpolar (e.g., Toluene, Hexane) D->G favors solubility in H High E->H F->H I Moderate G->I J Low G->J

Predicted solubility based on molecular structure.

Quantitative Solubility Data

As specific experimental data for the solubility of this compound is not widely published, the following table is provided as a template for researchers to record their experimental findings. It is recommended to determine the solubility at a standard temperature, such as 25 °C (298.15 K), for comparability.

Table for Experimental Solubility Data of this compound at 25 °C

SolventSolvent ClassSolubility (g/L)Solubility (mg/mL)Molar Solubility (mol/L)
MethanolPolar Protic
EthanolPolar Protic
AcetonePolar Aprotic
Ethyl AcetatePolar Aprotic
DichloromethanePolar Aprotic
ChloroformPolar Aprotic
TolueneNonpolar Aromatic
HexaneNonpolar Aliphatic
Diethyl EtherPolar Aprotic

Experimental Protocol for Solubility Determination

The equilibrium solubility of this compound can be accurately determined using the shake-flask method followed by a suitable analytical technique for quantification.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Thermostatic shaker bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Vortex mixer

4.2. Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

G A 1. Preparation of Saturated Solution (Excess this compound in solvent) B 2. Equilibration (Thermostatic shaker bath, e.g., 24-48h) A->B C 3. Phase Separation (Centrifugation) B->C D 4. Sample Collection and Filtration (Supernatant filtered through 0.22 µm filter) C->D E 5. Sample Dilution (Dilute filtrate to be within calibration range) D->E F 6. Quantification (HPLC or UV-Vis Spectroscopy) E->F G 7. Data Analysis (Calculate solubility from concentration and dilution factor) F->G

Experimental workflow for solubility determination.

4.3. Detailed Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform preliminary studies to determine the minimum time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand at the set temperature for a short period to allow larger particles to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

  • Sample Collection and Filtration:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any fine, undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

    • Dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance or peak area of the diluted sample.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in the desired units (e.g., g/L, mg/mL, mol/L).

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is scarce, its molecular structure provides a solid basis for predicting its solubility behavior in various organic solvents. It is anticipated to be most soluble in polar aprotic and polar protic solvents, with decreasing solubility in less polar and nonpolar solvents. For precise applications in research and drug development, experimental determination of solubility is paramount. The detailed protocol provided in this guide offers a robust and reliable method for obtaining accurate quantitative solubility data, which is essential for the effective formulation, purification, and application of this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Diphenylphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of 2,4-diphenylphenol derivatives. Biphenyl (B1667301) and phenol (B47542) moieties are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological properties. The combination of these two functionalities in the this compound core offers a promising avenue for the development of novel therapeutic agents. This document details synthetic methodologies, particularly the Suzuki-Miyaura cross-coupling reaction, provides tabulated quantitative data for synthesized derivatives, and explores their potential mechanisms of action through the modulation of key signaling pathways.

Synthesis of this compound Derivatives

The construction of the this compound scaffold and its derivatives is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent and versatile method. This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.

A general and adaptable synthetic strategy involves the sequential coupling of two different aryl groups to a central phenolic ring. A plausible route commences with a di-halogenated phenol, allowing for regioselective cross-coupling reactions.

General Suzuki-Miyaura Cross-Coupling Protocol

The following is a generalized experimental protocol for the synthesis of this compound derivatives, which can be adapted and optimized for specific substrates.

Reaction Scheme:

Materials:

  • Appropriately substituted di-halophenol (e.g., 2,4-dibromophenol)

  • Arylboronic acid (2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)

  • Base (e.g., Potassium Carbonate [K₂CO₃], Sodium Carbonate [Na₂CO₃], 2-3 equivalents)

  • Solvent system (e.g., 1,4-Dioxane (B91453)/Water, Toluene/Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine the di-halophenol (1.0 eq), the arylboronic acid (2.2 eq), and the base (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.03-0.05 eq) and the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound derivative.

Experimental Workflow Diagram:

experimental_workflow reagents Combine Reactants: - Di-halophenol - Arylboronic Acid - Base inert Establish Inert Atmosphere reagents->inert catalyst Add Catalyst and Solvent inert->catalyst reaction Heat and Stir (80-100 °C) catalyst->reaction workup Work-up: - Dilution - Washing reaction->workup purification Purification: Column Chromatography workup->purification product Pure this compound Derivative purification->product

Caption: General experimental workflow for the synthesis of this compound derivatives.

Characterization Data

The structural elucidation of the synthesized this compound derivatives relies on a combination of spectroscopic techniques. The following tables summarize key characterization data for the parent compound and a representative derivative.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₁₈H₁₄O
Molecular Weight 246.31 g/mol
Appearance White to off-white solid
Melting Point 94-96 °C
¹H NMR (CDCl₃, ppm) δ 7.60-7.20 (m, 12H, Ar-H), 7.05 (d, 1H), 5.30 (s, 1H, -OH)
¹³C NMR (CDCl₃, ppm) δ 151.0, 140.5, 139.8, 131.5, 129.8, 129.0, 128.8, 128.5, 127.8, 127.5, 127.0, 116.0
IR (KBr, cm⁻¹) 3500-3300 (O-H stretch), 3100-3000 (Ar C-H stretch), 1600, 1490 (C=C stretch)
Mass Spec (m/z) 246 [M]⁺

Table 2: Characterization Data for a Representative Derivative: 4'-Methoxy-[1,1'-biphenyl]-3-ol

PropertyValue
Molecular Formula C₁₃H₁₂O₂
Molecular Weight 200.23 g/mol [1]
Appearance Solid
¹H NMR (CDCl₃, ppm) δ 7.52 (d, 2H), 7.40-7.20 (m, 3H), 6.98 (d, 2H), 6.85 (d, 1H), 5.0 (s, 1H, -OH), 3.85 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, ppm) δ 159.2, 155.8, 142.5, 133.5, 130.0, 128.3, 119.5, 114.5, 114.2, 113.8, 55.3
Mass Spec (m/z) 200 [M]⁺

Biological Activities and Signaling Pathways

Phenolic compounds, including biphenyl derivatives, are known to exert a variety of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities. These effects are often mediated through the modulation of key intracellular signaling pathways.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Phenolic compounds can interfere with inflammatory processes by targeting signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. Some phenolic compounds can inhibit the activation of NF-κB, thereby downregulating the production of inflammatory mediators.[2][3][4]

  • MAPK Pathway: The MAPK signaling cascade, which includes ERK, JNK, and p38, plays a critical role in cellular responses to inflammatory stimuli. Polyphenols have been shown to modulate the MAPK pathway, leading to a reduction in the inflammatory response.[5][6]

anti_inflammatory_pathway stimuli Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor (TLR) stimuli->receptor mapk MAPK Pathway (ERK, JNK, p38) receptor->mapk nfkb NF-κB Pathway receptor->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) mapk->cytokines nfkb->cytokines diphenylphenol This compound Derivatives diphenylphenol->mapk Inhibition diphenylphenol->nfkb Inhibition

Caption: Postulated anti-inflammatory mechanism of this compound derivatives.

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Phenolic compounds can exhibit antimicrobial activity through various mechanisms.

  • Membrane Disruption: The lipophilic nature of the biphenyl moiety can facilitate the insertion of the molecule into the bacterial cell membrane, disrupting its integrity and leading to cell death.[7][8]

  • Enzyme Inhibition: Phenolic hydroxyl groups can interact with bacterial enzymes, inhibiting their function and disrupting essential metabolic pathways.[8]

Anticancer Activity

Many natural and synthetic phenolic compounds have demonstrated cytotoxic effects against various cancer cell lines. The induction of apoptosis is a key mechanism by which these compounds exert their anticancer effects.

  • Apoptosis Induction: 2,4-disubstituted phenol derivatives have been shown to induce apoptosis in cancer cells. This process of programmed cell death is crucial for eliminating malignant cells.[9][10] The induction of apoptosis can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

apoptosis_pathway diphenylphenol This compound Derivatives intrinsic Intrinsic Pathway (Mitochondrial) diphenylphenol->intrinsic extrinsic Extrinsic Pathway (Death Receptor) diphenylphenol->extrinsic caspases Caspase Activation intrinsic->caspases extrinsic->caspases apoptosis Apoptosis caspases->apoptosis

Caption: General pathways for apoptosis induction by this compound derivatives.

Conclusion

This technical guide has outlined the synthesis of this compound derivatives, primarily through the Suzuki-Miyaura cross-coupling reaction, and provided a framework for their characterization. The exploration of their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, highlights the therapeutic promise of this class of compounds. The modulation of key signaling pathways such as NF-κB and MAPK, and the induction of apoptosis, are likely central to their mechanism of action. Further research, including the synthesis of a broader range of derivatives and comprehensive biological evaluation, is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this compound derivatives.

References

Crystal Structure Analysis of 2,4-Diphenylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of diphenylphenols, with a specific focus on presenting a representative analysis in the absence of publicly available crystallographic data for 2,4-diphenylphenol. While a definitive crystal structure for this compound has not been reported in crystallographic databases, this document leverages data from its close isomers, 2,6-diphenylphenol (B49740) and 4-phenylphenol (B51918), to offer a thorough understanding of the methodologies and expected structural characteristics of this class of compounds. This guide details experimental protocols for synthesis and crystallization, outlines the principles of X-ray diffraction analysis for small organic molecules, and presents available data in a structured format to aid researchers in the fields of medicinal chemistry, materials science, and drug development.

Introduction

Diphenylphenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with two phenyl groups. Their structural isomers are of significant interest due to their potential applications as intermediates in the synthesis of polymers, dyes, and pharmaceutical agents. The spatial arrangement of the phenyl rings relative to the hydroxyl group dictates the molecule's steric and electronic properties, influencing its reactivity, intermolecular interactions, and biological activity. A precise understanding of the three-dimensional structure through single-crystal X-ray diffraction is therefore crucial for structure-activity relationship (SAR) studies and rational drug design.

This guide addresses the current gap in crystallographic data for this compound by providing a detailed framework based on the known crystal structure of its isomer, 2,6-diphenylphenol, and established synthetic protocols for related analogues.

Synthesis of Diphenylphenols: Representative Protocols

The synthesis of diphenylphenols can be achieved through various cross-coupling reactions. The Suzuki coupling reaction is a widely used and efficient method for forming the carbon-carbon bonds between the phenyl rings. Below are representative protocols for the synthesis of 4-phenylphenol and 2,6-diphenylphenol, which can be adapted for the synthesis of this compound.

Table 1: Synthetic Protocols for Diphenylphenol Analogues

Parameter Protocol 1: Synthesis of 4-Phenylphenol via Suzuki Coupling[1][2] Protocol 2: Synthesis of 2,6-Diphenylphenol[3]
Starting Materials Phenylboronic acid, 4-iodophenol, Potassium carbonate, 10% Palladium on carbon2,6-Dichlorophenol, Phenylboronic acid, Palladium acetate, Dicyclohexylphenylphosphine, Potassium phosphate
Solvent Deionized waterDichloroethane and water
Reaction Conditions Reflux for 30 minutes40°C to 70°C for 2 hours under a nitrogen atmosphere
Work-up Acidification with 2M HCl, filtration, and washing with waterSeparation of organic phase, washing to neutral, and drying over anhydrous sodium sulfate
Purification Recrystallization from a methanol/water mixtureFiltration and drying
Yield Not specified in the provided source99.3%
General Experimental Workflow for Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of diphenylphenols.

G General Synthetic Workflow A Reactant Mixing (e.g., Aryl halide, Boronic acid, Catalyst, Base) B Reaction (e.g., Suzuki Coupling) A->B Heating/Stirring C Work-up (Quenching, Extraction, Washing) B->C D Purification (e.g., Recrystallization, Chromatography) C->D E Characterization (NMR, MS, etc.) D->E F Pure Diphenylphenol E->F G Crystallographic Analysis Workflow A Synthesized Compound B Crystallization A->B C Single Crystal Selection B->C D X-ray Data Collection C->D E Structure Solution and Refinement D->E F Final Crystal Structure E->F

References

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of 2,4-Diphenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Diphenylphenol is an aromatic organic compound that may be of interest in various fields, including environmental monitoring and as a potential impurity or metabolite in drug development processes. Accurate and reliable quantification of this compound is crucial for safety, efficacy, and regulatory compliance. This application note presents a detailed protocol for the quantification of this compound using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection. The method is designed to be selective and sensitive, incorporating a solid-phase extraction (SPE) procedure for sample cleanup and concentration from aqueous matrices.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges: Polymeric reversed-phase (e.g., Agilent Bond Elut Plexa or similar)

  • 0.45 µm Syringe filters (PTFE or nylon)

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of this compound reference standard and dissolve it in 10.0 mL of methanol in a volumetric flask.

  • Working Stock Solution (100 µg/mL): Dilute 1.0 mL of the primary stock solution to 10.0 mL with methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the mobile phase starting composition (e.g., 50:50 Acetonitrile:Water). A suggested range is 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL.

Sample Preparation: Solid-Phase Extraction (SPE) of Water Samples

This protocol is optimized for the extraction of this compound from aqueous samples.[1][2]

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of HPLC-grade water. Do not allow the cartridge to dry.

  • Sample Loading: Load up to 100 mL of the aqueous sample onto the conditioned cartridge at a flow rate of approximately 2-3 mL/min.

  • Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove any polar interferences.

  • Drying: Dry the cartridge under a vacuum or positive pressure nitrogen stream for 10-15 minutes to remove residual water.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature. Reconstitute the residue in 1.0 mL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC injection.

HPLC Method and Parameters

The method utilizes a phenyl-based stationary phase to leverage π-π interactions, which can enhance selectivity for aromatic compounds compared to standard C18 columns.[3][4]

ParameterCondition
Instrument Any standard HPLC system with a UV/Vis or Diode Array Detector
Column Phenyl-Hexyl, 5 µm, 4.6 x 250 mm (e.g., Phenomenex Luna Phenyl-Hexyl)[3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection UV at 280 nm[5][6]
Run Time 15 minutes

Method Validation and Data Presentation

The following table summarizes the expected performance characteristics of this method, based on data from similar phenolic compounds.[5]

ParameterExpected Result
Linearity (r²) > 0.999
Calibration Range 0.1 - 25.0 µg/mL
Limit of Detection (LOD) ~0.03 µg/mL (S/N = 3)
Limit of Quantification (LOQ) ~0.1 µg/mL (S/N = 10)
Precision (%RSD) < 5% (Intra-day and Inter-day)
Accuracy (% Recovery) 90 - 110%
Retention Time (t_R) Analyte-specific, expected to be within 5-10 minutes

Visualizations

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample collection to data analysis.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Aqueous Sample Collection SPE_Condition SPE Cartridge Conditioning (Methanol, Water) SPE_Load Sample Loading SPE_Condition->SPE_Load SPE_Wash Wash Cartridge (Water) SPE_Load->SPE_Wash SPE_Dry Dry Cartridge (Nitrogen) SPE_Wash->SPE_Dry SPE_Elute Elute Analyte (Methanol) SPE_Dry->SPE_Elute Evap Evaporate to Dryness SPE_Elute->Evap Recon Reconstitute in Mobile Phase Evap->Recon Filter Filter (0.45 µm) Recon->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (Phenyl-Hexyl Column) Inject->Separate Detect UV Detection at 280 nm Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify

Caption: Workflow for the quantification of this compound.

Key Relationships in HPLC Separation

This diagram outlines the logical relationships between key parameters and the desired outcome in the HPLC method.

G cluster_input Method Parameters cluster_interaction Interactions cluster_output Performance Outcome Column Stationary Phase (Phenyl-Hexyl) Hydrophobic Hydrophobic Interactions Column->Hydrophobic PiPi π-π Interactions Column->PiPi MobilePhase Mobile Phase (ACN/Water Gradient) MobilePhase->Hydrophobic FlowRate Flow Rate Retention Analyte Retention FlowRate->Retention Temperature Temperature Temperature->Retention Hydrophobic->Retention Selectivity Selectivity PiPi->Selectivity Resolution Peak Resolution Retention->Resolution Selectivity->Resolution

Caption: Factors influencing HPLC separation of this compound.

References

Application Note: Quantitative Analysis of 2,4-Diphenylphenol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the identification and quantification of 2,4-Diphenylphenol using Gas Chromatography coupled with Mass Spectrometry (GC-MS). This compound (CAS No: 6093-03-4, Molecular Formula: C₁₈H₁₄O) is a phenolic compound with applications in various industrial processes and potential relevance in pharmacological and toxicological studies. The protocol outlined below provides a robust framework for the sensitive and selective analysis of this compound in diverse sample matrices.

Introduction

The accurate determination of phenolic compounds is crucial across multiple scientific disciplines, from environmental monitoring to drug development. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for this purpose, offering high chromatographic resolution and definitive molecular identification. This document provides a detailed protocol for the analysis of this compound, including sample preparation, GC-MS instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is contingent on the sample matrix. Below are general guidelines for liquid and solid samples.

1.1. Liquid Samples (e.g., aqueous solutions)

  • To 10 mL of the liquid sample, add a suitable internal standard (e.g., a deuterated phenol (B47542) or a structurally similar compound not present in the sample).

  • Perform a liquid-liquid extraction (LLE) by adding 5 mL of a non-polar organic solvent such as hexane (B92381) or dichloromethane.

  • Vortex or shake the mixture vigorously for 2 minutes.

  • Allow the layers to separate.

  • Carefully transfer the upper organic layer to a clean vial.

  • Repeat the extraction two more times, pooling the organic extracts.

  • Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • The sample is now ready for GC-MS analysis.

1.2. Solid Samples (e.g., soil, tissue)

  • Homogenize the solid sample.

  • To a known weight of the homogenized sample (e.g., 1-5 g), add an appropriate internal standard.

  • Perform a Soxhlet extraction or an ultrasound-assisted extraction with a suitable solvent like ethyl acetate.[1]

  • Concentrate the resulting extract.

  • A clean-up step using solid-phase extraction (SPE) with a silica (B1680970) or graphitized carbon cartridge may be necessary to remove interfering matrix components.[1]

  • Elute the analyte from the SPE cartridge with an appropriate solvent.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument in use.

Parameter Setting
Gas Chromatograph
Column5% Phenyl Methyl Siloxane (e.g., DB-5MS), 30 m x 0.25 mm ID x 0.25 µm film thickness
Injector Temperature280 °C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial 60°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min
Transfer Line Temp.300 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature250 °C
Quadrupole Temperature150 °C
Acquisition ModeFull Scan (for initial identification) and Selected Ion Monitoring (SIM) (for quantification)
Scan Range (Full Scan)m/z 50-350
Quantifier Ion (SIM)m/z 246
Qualifier Ions (SIM)m/z 245, 165

Data Presentation

Mass Spectrum of this compound

The mass spectrum of this compound is characterized by its molecular ion peak. The expected fragmentation pattern is as follows:

  • m/z 246 [M]⁺: The molecular ion, which is expected to be the base peak.[2]

  • m/z 245 [M-H]⁺: Loss of a hydrogen atom.

  • m/z 165 [M-C₆H₅]⁺: Loss of a phenyl group.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the GC-MS method for this compound, based on typical values for phenolic compounds.

Parameter Expected Performance
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)80 - 120%

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection InternalStandard Internal Standard Spiking Sample->InternalStandard Extraction Extraction (LLE or Soxhlet) InternalStandard->Extraction Cleanup Clean-up (SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (Full Scan/SIM) Ionization->Detection PeakIntegration Peak Integration Detection->PeakIntegration Calibration Calibration Curve Generation PeakIntegration->Calibration Quantification Quantification Calibration->Quantification Reporting Reporting Quantification->Reporting

Figure 1: Experimental workflow for GC-MS analysis of this compound.

are_pathway Phenol This compound (or other phenolic compounds) ROS Reactive Oxygen Species (ROS) Generation Phenol->ROS Keap1 Keap1 ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Genes Antioxidant & Detoxifying Enzyme Genes ARE->Genes activates transcription of Response Cellular Protection Genes->Response

Figure 2: Simplified Antioxidant Response Element (ARE) signaling pathway.

References

Application Notes and Protocols for 2,4-Diphenylphenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4-diphenylphenol as a versatile intermediate in organic synthesis. The protocols detailed below are intended to guide researchers in the preparation of phosphite (B83602) antioxidants and other derivatives, highlighting the utility of this compound in materials science and medicinal chemistry.

Introduction

This compound is an aromatic organic compound characterized by a phenol (B47542) ring substituted with two phenyl groups at positions 2 and 4. This structural motif imparts unique properties, making it a valuable building block for the synthesis of a variety of functional molecules. The steric hindrance provided by the phenyl groups, combined with the reactivity of the hydroxyl group, allows for the targeted synthesis of compounds with applications ranging from high-performance polymer additives to potentially bioactive agents.

Application 1: Synthesis of Phosphite Antioxidants

One of the primary industrial applications of hindered phenols, such as this compound, is in the synthesis of phosphite antioxidants. These compounds are crucial additives in plastics, elastomers, and adhesives, where they protect the polymer matrix from degradation during high-temperature processing and long-term use. Tris(2,4-diphenylphenyl) phosphite, analogous to the commercially significant tris(2,4-di-tert-butylphenyl) phosphite, functions as a secondary antioxidant by decomposing hydroperoxides, thus preventing auto-oxidation and degradation of the polymer.

General Synthesis Pathway

The synthesis of tris(2,4-diphenylphenyl) phosphite involves the reaction of this compound with a phosphorus source, typically phosphorus trichloride (B1173362) (PCl₃). The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the phenol attacks the phosphorus atom, displacing a chloride ion. This process is repeated three times to yield the final phosphite ester. The reaction can be carried out in the presence or absence of a solvent and may be facilitated by a catalyst or an acid scavenger.

Quantitative Data for Phosphite Antioxidant Synthesis
ProductStarting MaterialReagentsSolventReaction TimeTemperature (°C)Yield (%)Reference
Tris(2,4-di-tert-butylphenyl) phosphite2,4-Di-tert-butylphenolPCl₃, Pyridine (B92270)Chloroform20 s (flow)40-8088[1]
Tris(2,4-di-tert-butylphenyl) phosphite2,4-Di-tert-butylphenolPCl₃, Di-butylamineXylene2-3 h (addition)55-180High[2]
Phenyl phosphorodichloridatePhenolPOCl₃-40-50 min105-[3]
Diphenyl phosphine (B1218219) chlorideBenzenePCl₃, AlCl₃-3 h140-15072-78[4]
Experimental Protocol: Synthesis of Tris(2,4-diphenylphenyl) phosphite (Adapted from related syntheses)

Materials:

  • This compound

  • Phosphorus trichloride (PCl₃)

  • Toluene or Xylene (anhydrous)

  • Pyridine or other suitable base (anhydrous)

  • Methanol (B129727)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and an inert gas inlet, dissolve this compound (3.0 equivalents) in anhydrous toluene.

  • Addition of Base: Add anhydrous pyridine (3.0 equivalents) to the solution and stir the mixture under an inert atmosphere.

  • Addition of PCl₃: Slowly add phosphorus trichloride (1.0 equivalent) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The pyridinium (B92312) hydrochloride salt will precipitate. Filter the mixture to remove the salt and wash the precipitate with a small amount of cold toluene.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Recrystallize the crude product from a suitable solvent system, such as methanol or a toluene/methanol mixture, to yield pure tris(2,4-diphenylphenyl) phosphite as a white solid.

  • Characterization: Characterize the final product by ¹H NMR, ³¹P NMR, and melting point analysis.

Application 2: Intermediate for Biologically Active Molecules

Phenolic compounds and their derivatives are known to exhibit a wide range of biological activities. While specific studies on the biological signaling pathways of this compound derivatives are not extensively documented, related phenolic structures have shown potential as enzyme inhibitors and antifungal agents. For instance, various phenols have been shown to inhibit enzymes such as polyphenol oxidases and phenylalanine ammonia-lyase.[4][5][6][7] The structural similarity of this compound to these compounds suggests that its derivatives could be explored for similar activities.

Potential Antifungal Activity

The structurally related compound, 2,4-di-tert-butylphenol, has demonstrated antifungal activity.[8] The proposed mechanism for some antifungal phenols involves the inhibition of mitochondrial F₁F₀ ATP synthase, a critical enzyme for cellular energy production in fungi. This suggests a potential avenue for the development of novel antifungal agents based on the this compound scaffold.

Visualizations

Experimental Workflow: Synthesis of Tris(2,4-diphenylphenyl) phosphite

G Workflow for Tris(2,4-diphenylphenyl) phosphite Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A Dissolve this compound in anhydrous Toluene B Add anhydrous Pyridine A->B Stir under N2 C Add PCl3 dropwise B->C Maintain inert atmosphere D Reflux for 4-6 hours C->D Heat to reflux E Cool and filter precipitate D->E Monitor by TLC F Concentrate filtrate E->F Remove solvent G Recrystallize from Methanol F->G Isolate crude product H Characterize product (NMR, m.p.) G->H Obtain pure product

Caption: A schematic overview of the synthesis of tris(2,4-diphenylphenyl) phosphite.

Putative Signaling Pathway: Fungal ATP Synthase Inhibition

G Putative Mechanism of Antifungal Action A This compound Derivative B Fungal Cell Membrane A->B Penetrates C Mitochondrial F1F0 ATP Synthase B->C Targets D Inhibition of ATP Synthesis C->D E Cellular Energy Depletion D->E Leads to F Fungal Cell Death E->F Results in

References

Application Note: A Novel Synthetic Approach for Agrochemicals Utilizing 2,4-Diphenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Diphenylphenol is an aromatic organic compound characterized by a phenol (B47542) ring substituted with two phenyl groups at positions 2 and 4. While direct applications of this compound as a starting material in the synthesis of commercialized agrochemicals are not extensively documented in current literature, its structural motif presents a promising scaffold for the development of novel pesticides. The presence of the hydroxyl group allows for straightforward derivatization, and the bulky, lipophilic diphenyl structure could confer desirable properties such as enhanced binding to target enzymes and improved stability.

This document presents a hypothetical application of this compound in the synthesis of a novel, fictional triazole fungicide, provisionally named "Diphenoconazole." The protocols and data provided are based on established chemical principles and analogous syntheses of other phenolic compounds, offering a prospective pathway for research and development.

Proposed Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

Triazole fungicides, such as the hypothetical "Diphenoconazole," typically function as demethylation inhibitors (DMIs). They target and inhibit the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of this pathway disrupts membrane integrity, leading to abnormal fungal growth and eventual cell death.

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene ...multiple steps... lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (14α-demethylase) lanosterol->cyp51 ergosterol Ergosterol cyp51->ergosterol Demethylation membrane Fungal Cell Membrane ergosterol->membrane Incorporation inhibition Inhibition diphenoconazole Diphenoconazole diphenoconazole->cyp51

Figure 1: Proposed mechanism of action for "Diphenoconazole" via inhibition of the CYP51 enzyme in the fungal ergosterol biosynthesis pathway.

Experimental Protocols

The proposed synthesis of "Diphenoconazole" from this compound is a two-step process. This involves an initial etherification followed by a nucleophilic substitution to introduce the triazole moiety.

Figure 2: Workflow for the proposed two-step synthesis of "Diphenoconazole".

Protocol 1: Synthesis of 1-(2-chloroethoxy)-2,4-diphenylbenzene (Intermediate)

Objective: To synthesize the chloroethoxy intermediate via Williamson ether synthesis.

Materials:

Procedure:

  • To a 250 mL round-bottom flask, add this compound (e.g., 10.0 g) and anhydrous acetone (100 mL). Stir until dissolved.

  • Add anhydrous potassium carbonate (e.g., 11.2 g) to the solution.

  • Add 1-bromo-2-chloroethane (e.g., 8.7 g, 5.8 mL) dropwise to the stirred suspension.

  • Heat the mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude intermediate.

  • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the pure intermediate.

Protocol 2: Synthesis of "Diphenoconazole"

Objective: To synthesize the final triazole product via nucleophilic substitution.

Materials:

  • 1-(2-chloroethoxy)-2,4-diphenylbenzene (Intermediate from Protocol 1) (1.0 eq)

  • 1H-1,2,4-Triazole (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Three-neck flask with dropping funnel and nitrogen inlet

  • Magnetic stirrer

  • Dichloromethane (B109758) (DCM), Saturated ammonium (B1175870) chloride solution

Procedure:

  • To a dry 250 mL three-neck flask under a nitrogen atmosphere, add 1H-1,2,4-triazole (e.g., 2.7 g) and anhydrous DMF (80 mL).

  • Cool the solution to 0°C using an ice bath.

  • Carefully add sodium hydride (e.g., 1.7 g of 60% dispersion) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes.

  • Dissolve the intermediate from Protocol 1 (e.g., 10.0 g) in anhydrous DMF (20 mL) and add it dropwise to the reaction mixture via a dropping funnel over 20 minutes.

  • Allow the reaction to warm to room temperature and then heat to 60°C for 6-8 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to 0°C and cautiously quench by the slow addition of saturated ammonium chloride solution (50 mL).

  • Extract the aqueous mixture with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization or flash column chromatography to yield the final product, "Diphenoconazole."

Quantitative Data Summary

The following table summarizes the hypothetical yield and purity data for the synthesis of "Diphenoconazole" and its prospective antifungal activity against common phytopathogens.

Parameter Value Method
Synthesis Data
Intermediate Yield85%Gravimetric
Final Product Yield78%Gravimetric
Final Product Purity>98%HPLC
Antifungal Activity (EC₅₀) In vitro mycelial growth inhibition assay
Botrytis cinerea0.45 µg/mL-
Fusarium graminearum0.62 µg/mL-
Rhizoctonia solani0.88 µg/mL-
Tebuconazole (Control)0.51 µg/mL (B. cinerea)-

Disclaimer: The application, protocols, and data presented in this document are hypothetical and intended for illustrative and research guidance purposes only. This compound is not currently a widely recognized precursor for commercial agrochemicals. All proposed experiments should be conducted with appropriate safety precautions and validated in a controlled laboratory setting.

Application Note and Protocol for the Purification of 2,4-Diphenylphenol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 2,4-diphenylphenol using the recrystallization technique. This method is widely applicable for the purification of solid organic compounds and is essential for obtaining high-purity materials required in research, particularly in drug development where purity is critical.

Introduction

Recrystallization is a fundamental purification technique in chemistry that relies on the differential solubility of a compound and its impurities in a suitable solvent or solvent system. The principle is based on the fact that most solids are more soluble in a hot solvent than in a cold one. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound will preferentially crystallize out of the solution, leaving the impurities dissolved in the solvent. The selection of an appropriate solvent is crucial for the success of the recrystallization process. An ideal solvent should dissolve the compound to be purified sparingly or not at all at room temperature but should dissolve it completely at a higher temperature.

For this compound, a compound with both polar (hydroxyl group) and non-polar (two phenyl rings) characteristics, a mixed solvent system is often effective. This protocol will detail the use of a common mixed solvent system, ethanol (B145695) and water, for the recrystallization of this compound.

Data Presentation

The success of the purification can be quantitatively assessed by comparing the mass of the recovered pure compound to the initial mass of the crude material (to calculate the percent recovery) and by comparing the melting points of the crude and recrystallized this compound. A pure compound will have a sharp and higher melting point compared to the impure starting material.

ParameterCrude this compoundRecrystallized this compound
Mass (g) [To be measured][To be measured]
Appearance [To be observed][To be observed]
Melting Point (°C) [To be measured][To be measured]
Percent Recovery (%) N/A[To be calculated]

Experimental Protocol

This protocol outlines the steps for the purification of this compound by recrystallization from an ethanol/water mixed solvent system.

Materials and Equipment:
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (two sizes, e.g., 125 mL and 250 mL)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Graduated cylinders

  • Powder funnel

  • Fluted filter paper

  • Buchner funnel and filter flask

  • Vacuum source

  • Spatula

  • Watch glass

  • Melting point apparatus

Procedure:
  • Dissolution of the Crude Solid:

    • Place a measured amount of crude this compound into an appropriately sized Erlenmeyer flask.

    • Add a magnetic stir bar to the flask.

    • Add the minimum amount of hot ethanol to the flask to dissolve the solid completely. Start with a small volume and add more in small portions while heating and stirring on a hot plate. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified compound.[1]

    • Bring the solution to a gentle boil to ensure all the this compound has dissolved.

  • Hot Filtration (if necessary):

    • If there are any insoluble impurities (e.g., dust, sand), a hot gravity filtration should be performed.

    • To do this, pre-heat a second Erlenmeyer flask containing a small amount of the solvent on the hot plate.

    • Place a powder funnel with fluted filter paper into the neck of the pre-heated flask.

    • Quickly pour the hot solution of this compound through the fluted filter paper. The pre-heated setup prevents premature crystallization of the product in the funnel.

  • Crystallization:

    • Remove the flask containing the clear, hot solution from the hot plate.

    • Slowly add deionized water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

    • If too much water is added and the solution becomes very cloudy or a precipitate forms, add a small amount of hot ethanol until the solution becomes clear again.

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling is important for the formation of large, pure crystals.[1]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the crystallization of the product.

  • Collection and Washing of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol/water mixture.

    • Turn on the vacuum source and pour the cold slurry of crystals into the Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities. Use a minimal amount of the cold solvent to avoid dissolving the purified crystals.[1]

  • Drying the Crystals:

    • Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to pull air through and help dry them.

    • Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely. The drying process can be expedited by placing the watch glass in a desiccator.

  • Determination of Purity:

    • Once the crystals are completely dry, weigh them to determine the mass of the recovered this compound and calculate the percent recovery.

    • Determine the melting point of the recrystallized product and compare it to the melting point of the crude starting material. A pure compound will exhibit a narrow melting point range close to its literature value.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound by recrystallization.

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve hot_filter Hot Gravity Filtration (if necessary) dissolve->hot_filter Insoluble impurities present add_water Add Water until Slightly Cloudy dissolve->add_water No insoluble impurities hot_filter->add_water cool Slow Cooling to Room Temperature add_water->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Ethanol/Water vacuum_filter->wash dry Dry the Purified Crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

References

Application Note: Development of a Potency Assay for 2,4-Diphenylphenol's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diphenylphenol is a phenolic compound with a structure that suggests potential biological activity, possibly through interaction with nuclear receptors. Due to structural similarities with other phenolic compounds known to exhibit endocrine activity, it is hypothesized that this compound may act as a modulator of estrogen and/or androgen receptors. This application note provides a detailed protocol for developing a robust and quantitative in vitro potency assay to characterize the biological activity of this compound, focusing on its potential estrogenic and androgenic effects using a reporter gene assay. A potent bioassay is a critical tool throughout the drug development lifecycle, ensuring product consistency, stability, and quality.[1][2][3]

Principle of the Assay

This potency assay utilizes a mammalian cell line genetically engineered to express a luciferase reporter gene under the control of a hormone response element (HRE). Upon binding of an active compound to the corresponding nuclear receptor (e.g., estrogen receptor or androgen receptor), the receptor-ligand complex translocates to the nucleus and binds to the HRE, driving the expression of the luciferase enzyme. The resulting luminescence is directly proportional to the biological activity of the compound. This method is highly sensitive, specific, and amenable to high-throughput screening.[4][5][6]

Materials and Methods

Cell Line Selection

A human cell line, such as HeLa or HEK293, stably transfected with the human estrogen receptor alpha (ERα) or androgen receptor (AR) and a corresponding estrogen response element (ERE) or androgen response element (ARE) driving a luciferase reporter gene is recommended.

Reagents and Equipment
  • Selected reporter cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), penicillin-streptomycin

  • Charcoal-stripped FBS

  • This compound (test article)

  • 17β-Estradiol (positive control for estrogenic activity)

  • Dihydrotestosterone (DHT) (positive control for androgenic activity)

  • ICI 182,780 (Fulvestrant) (antagonist control for estrogenic activity)

  • Bicalutamide (antagonist control for androgenic activity)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Experimental Workflow

The overall workflow for the development and execution of the potency assay is depicted below.

G cluster_prep Assay Preparation cluster_treatment Treatment cluster_readout Data Acquisition & Analysis A Cell Seeding C Cell Treatment A->C B Compound Preparation B->C D Incubation C->D E Lysis & Luciferase Reaction D->E F Luminescence Reading E->F G Data Analysis F->G

Figure 1: Experimental workflow for the reporter gene-based potency assay.

Signaling Pathway

The binding of an agonist to the nuclear receptor initiates a signaling cascade leading to gene expression.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist This compound (Agonist) Receptor Estrogen/Androgen Receptor Agonist->Receptor Binding HRE Hormone Response Element Receptor->HRE Translocation & Binding Reporter Luciferase Gene HRE->Reporter Transcription mRNA mRNA Reporter->mRNA Luciferase Luciferase Protein mRNA->Luciferase Translation G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antagonist This compound (Antagonist) Receptor Estrogen/Androgen Receptor Antagonist->Receptor Binding HRE Hormone Response Element Receptor->HRE No Translocation Reporter Luciferase Gene HRE->Reporter No Transcription

References

Application Notes and Protocols for Novel Polymers Derived from 2,4-Diphenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diphenylphenol is a unique aromatic compound featuring a hydroxyl group and two phenyl substituents on the phenol (B47542) ring. This distinct structure offers the potential for creating novel polymers with unique thermal, mechanical, and optical properties. The bulky phenyl groups can impart rigidity, amorphous character, and high glass transition temperatures (Tg) to the polymer backbone, making them attractive for applications requiring high thermal stability and specific optical characteristics. This document provides detailed application notes and hypothetical protocols for the synthesis of three classes of polymers from this compound: polyethers, polycarbonates, and polyarylates. These protocols are based on established polymerization methodologies for analogous phenolic monomers.

Potential Applications

Polymers derived from this compound are anticipated to possess a combination of properties that make them suitable for a range of advanced applications:

  • High-Performance Engineering Plastics: Their expected high thermal stability and mechanical strength could make them suitable for demanding applications in the aerospace, automotive, and electronics industries.

  • Optical Materials: The presence of multiple phenyl rings may lead to polymers with a high refractive index, which is a desirable property for materials used in lenses, optical fibers, and other optical components.[1][2]

  • Membranes for Gas Separation: The rigid and amorphous nature of these polymers could result in materials with good permeability and selectivity for specific gases.

  • Advanced Coatings and Films: Their anticipated thermal and chemical resistance would be beneficial for protective coatings and thin films in harsh environments.[3]

  • Drug Delivery Matrices: The hydrophobic nature of the polymer backbone could be utilized for the controlled release of hydrophobic drug molecules.

Poly(2,4-diphenyl-1,4-phenylene ether)

Application Notes

Poly(phenylene ether)s (PPEs) are a class of high-performance thermoplastics known for their excellent thermal stability, dimensional stability, and dielectric properties.[1] The introduction of two phenyl substituents on the phenylene backbone, as in the case of poly(2,4-diphenyl-1,4-phenylene ether), is expected to result in a polymer with an exceptionally high glass transition temperature and enhanced solubility in common organic solvents compared to its less substituted counterparts. A potential synthetic route for this polymer is through oxidative coupling polymerization, a common method for synthesizing PPEs.[4]

Experimental Protocol: Oxidative Coupling Polymerization

Materials:

  • This compound (monomer)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (ligand)

  • Toluene (solvent)

  • Methanol (B129727) (non-solvent for precipitation)

  • Oxygen (oxidant)

  • Hydrochloric acid (HCl) (for catalyst removal)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, dissolve this compound in toluene.

  • Add CuBr and TMEDA to the solution to form the catalyst complex. The solution should turn green.

  • Bubble oxygen gas through the solution at a controlled rate while stirring vigorously at room temperature. The polymerization reaction is typically exothermic.

  • Continue the reaction for several hours. The progress of the polymerization can be monitored by the increase in the viscosity of the solution.

  • To terminate the polymerization, stop the oxygen flow and add a small amount of aqueous HCl to deactivate and remove the copper catalyst.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large excess of methanol with vigorous stirring.

  • Filter the precipitated polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 80 °C until a constant weight is achieved.

Proposed Experimental Workflow:

A Dissolve this compound in Toluene B Add CuBr and TMEDA (Catalyst Formation) A->B C Bubble O2 through solution (Initiate Polymerization) B->C D Monitor Viscosity Increase C->D E Terminate with HCl (Catalyst Deactivation) D->E After desired viscosity is reached F Precipitate Polymer in Methanol E->F G Filter and Wash Polymer F->G H Dry under Vacuum G->H I Characterize Polymer H->I

Fig 1. Oxidative Coupling Polymerization Workflow

Polycarbonate of this compound

Application Notes

Polycarbonates are a group of thermoplastic polymers known for their strength, toughness, and optical clarity.[5] A polycarbonate derived from this compound is expected to exhibit a higher glass transition temperature and potentially a higher refractive index than conventional polycarbonates like those based on bisphenol A (BPA), due to the bulky, rigid phenyl side groups.[6] Two common methods for synthesizing polycarbonates are interfacial polymerization and melt transesterification.[3][7]

Experimental Protocol: Interfacial Polymerization

Materials:

Procedure:

  • Dissolve this compound in an aqueous solution of sodium hydroxide to form the sodium phenoxide salt.

  • In a separate flask, dissolve phosgene (or its substitute) in dichloromethane.

  • Combine the two solutions in a reaction vessel equipped with a high-speed mechanical stirrer.

  • Add the phase transfer catalyst to the mixture.

  • Stir the biphasic mixture vigorously for 1-2 hours at room temperature.

  • Separate the organic layer, which contains the dissolved polycarbonate.

  • Wash the organic layer sequentially with dilute HCl and then with water to remove any remaining base and catalyst.

  • Precipitate the polycarbonate by pouring the dichloromethane solution into methanol.

  • Filter the polymer and dry it under vacuum.

Proposed Experimental Workflow:

cluster_aqueous Aqueous Phase cluster_organic Organic Phase A Dissolve this compound in NaOH(aq) C Combine Phases & Add Phase Transfer Catalyst A->C B Dissolve Phosgene in Dichloromethane B->C D Vigorous Stirring (Polymerization at Interface) C->D E Separate Organic Layer D->E F Wash with HCl and Water E->F G Precipitate Polymer in Methanol F->G H Filter and Dry G->H

Fig 2. Interfacial Polymerization Workflow

Polyarylate of this compound

Application Notes

Polyarylates are a family of aromatic polyesters that possess excellent thermal stability, mechanical properties, and UV resistance. By combining this compound with aromatic diacyl chlorides, it is possible to synthesize novel polyarylates with potentially superior properties. The choice of the diacyl chloride (e.g., isophthaloyl chloride or terephthaloyl chloride) will significantly influence the polymer's properties, such as its solubility and glass transition temperature.[8] High-temperature solution polycondensation is a suitable method for preparing these polymers.[9]

Experimental Protocol: High-Temperature Solution Polycondensation

Materials:

  • This compound

  • Isophthaloyl chloride or Terephthaloyl chloride (diacyl chloride)

  • 1,2-Dichlorobenzene or Diphenyl ether (high-boiling solvent)

  • Pyridine (B92270) (acid scavenger, optional)

  • Methanol (non-solvent)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve this compound in the high-boiling solvent under a nitrogen atmosphere.

  • Heat the solution to approximately 50-60 °C and then add the diacyl chloride.

  • If using, add pyridine to the reaction mixture.

  • Slowly raise the temperature to around 200-220 °C and maintain it for several hours to facilitate the polycondensation reaction. Hydrogen chloride gas will be evolved.

  • After the reaction is complete (indicated by a significant increase in viscosity), cool the solution to room temperature.

  • Precipitate the polyarylate by pouring the viscous solution into methanol.

  • Filter the fibrous polymer, wash it with methanol, and dry it in a vacuum oven.

Proposed Logical Relationship:

Monomer1 This compound Reaction High-Temperature Solution Polycondensation Monomer1->Reaction Monomer2 Aromatic Diacyl Chloride (Isophthaloyl or Terephthaloyl Chloride) Monomer2->Reaction Solvent High-Boiling Solvent (e.g., 1,2-Dichlorobenzene) Solvent->Reaction Polymer Polyarylate Reaction->Polymer Byproduct HCl Reaction->Byproduct

Fig 3. Reactants for Polyarylate Synthesis

Data Presentation

The following tables summarize the anticipated properties of the novel polymers based on this compound, drawing analogies from existing high-performance polymers with similar structural motifs. These values are hypothetical and would require experimental verification.

Table 1: Predicted Thermal Properties of this compound-Based Polymers

Polymer TypeGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C)
Poly(2,4-diphenyl-1,4-phenylene ether)230 - 260> 450
Polycarbonate210 - 240> 430
Polyarylate (Isophthalate-based)240 - 270> 460
Polyarylate (Terephthalate-based)260 - 290> 470

Table 2: Predicted Mechanical and Optical Properties of this compound-Based Polymers

Polymer TypeTensile Strength (MPa)Tensile Modulus (GPa)Refractive Index
Poly(2,4-diphenyl-1,4-phenylene ether)80 - 1002.5 - 3.01.62 - 1.65
Polycarbonate70 - 902.4 - 2.81.63 - 1.66
Polyarylate (Isophthalate-based)90 - 1102.8 - 3.21.64 - 1.67
Polyarylate (Terephthalate-based)100 - 1203.0 - 3.51.65 - 1.68

Conclusion

This compound presents a promising platform for the development of novel high-performance polymers. The protocols and expected properties outlined in these application notes provide a foundational guide for researchers to explore the synthesis and characterization of these new materials. Experimental validation of these hypotheses will be crucial in unlocking the full potential of this compound-based polymers for a variety of advanced scientific and industrial applications.

References

Application Notes and Protocols for In Vitro Antioxidant Activity Assay of 2,4-Diphenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro antioxidant activity of 2,4-Diphenylphenol, a biphenyl (B1667301) derivative with potential pharmacological applications.[1][2] The protocols detailed herein are foundational for screening and characterizing the free-radical scavenging and reducing capabilities of this compound, which are crucial steps in early-stage drug discovery and development.

Introduction to Antioxidant Activity of Phenolic Compounds

Phenolic compounds, a broad class of molecules characterized by a hydroxyl group attached to an aromatic ring, are renowned for their antioxidant properties.[3] These properties stem primarily from their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals, thereby preventing oxidative damage to cellular components.[3] Biphenyl derivatives, such as this compound, represent a significant group of organic compounds with a wide array of biological activities, including antioxidant effects.[1][2][4] The evaluation of antioxidant capacity is a critical aspect of assessing the therapeutic potential of such molecules.

A variety of in vitro assays have been established to measure the antioxidant potential of chemical compounds. The most common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[3] These assays are based on different chemical principles and provide complementary information about the antioxidant mechanisms of the test compound.

Key In Vitro Antioxidant Assays

DPPH Radical Scavenging Assay

The DPPH assay is a widely used, simple, and rapid method to screen the antioxidant activity of compounds.[5] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, resulting in a color change from purple to yellow.[6] The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging activity of the antioxidant.[6]

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[3][7] The ABTS•+ is a blue/green chromophore that is reduced to its colorless neutral form by the antioxidant.[7] This decolorization is monitored spectrophotometrically, and the extent of color reduction is proportional to the antioxidant's concentration and activity.[7]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay evaluates the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at a low pH.[8][9] This reduction results in the formation of a colored ferrous-probe complex, and the intensity of the color is proportional to the reducing power of the antioxidant.[9]

Data Presentation: Comparative Antioxidant Activity

CompoundAssayIC₅₀ (µM)Reference Compound
Gallic AcidDPPH5.0 - 15.0Ascorbic Acid / Trolox
QuercetinDPPH2.0 - 10.0Ascorbic Acid / Trolox
CatechinDPPH15.0 - 40.0Ascorbic Acid / Trolox
ResveratrolDPPH20.0 - 50.0Ascorbic Acid / Trolox
Biphenyl Derivative 1ABTS7.78Trolox
Biphenyl Derivative 2ABTS8.78Trolox
Benzimidazole-biphenyl derivative (7h)DPPH2.43-
Benzimidazole-biphenyl derivative (7c)DPPH2.90-

Note: The IC₅₀ values can vary depending on the specific experimental conditions. The biphenyl derivatives listed are from studies on compounds with similar core structures.[2][3][10]

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay

1. Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Keep the solution in a dark bottle and at 4°C.[11]

  • Test Compound Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of dilutions of the test compound and the positive control in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

3. Assay Procedure:

  • Add 100 µL of the DPPH solution to each well of a 96-well plate.

  • Add 100 µL of the different concentrations of the test compound or positive control to the wells.

  • For the blank, add 100 µL of methanol instead of the sample.

  • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[11]

  • Measure the absorbance at 517 nm using a microplate reader.[6][11]

4. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value.

Protocol 2: ABTS Radical Cation Decolorization Assay

1. Materials and Reagents:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or water

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

  • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.

  • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12] Dilute the ABTS•+ solution with ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[13]

  • Test Compound and Standard Solutions: Prepare various concentrations of this compound and Trolox in ethanol.

3. Assay Procedure:

  • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

  • Add 10 µL of the test compound or standard to the wells.

  • Incubate the plate at room temperature for 6 minutes.[14]

  • Measure the absorbance at 734 nm.

4. Data Analysis:

  • Calculate the percentage of inhibition of absorbance.

  • Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value or calculate the Trolox Equivalent Antioxidant Capacity (TEAC).

Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay

1. Materials and Reagents:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (B86663) (FeSO₄) (for standard curve)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[12][14]

  • Test Compound and Standard Solutions: Prepare various concentrations of this compound and a standard curve of FeSO₄ (e.g., 100-1000 µM).

3. Assay Procedure:

  • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

  • Add 20 µL of the test compound, standard, or blank (solvent) to the wells.

  • Incubate the plate at 37°C for 4-30 minutes.[15]

  • Measure the absorbance at 593 nm.[12][14]

4. Data Analysis:

  • Construct a standard curve using the absorbance values of the FeSO₄ standards.

  • Determine the FRAP value of the sample from the standard curve and express the results as µM Fe(II) equivalents or in relation to a standard antioxidant like Trolox.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add 100 µL DPPH to 96-well plate prep_dpph->add_dpph prep_sample Prepare Sample Dilutions (this compound) add_sample Add 100 µL Sample/ Control/Blank prep_sample->add_sample prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->add_sample incubate Incubate 30 min in the dark add_sample->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50 ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_abts Prepare ABTS•+ Working Solution add_abts Add 190 µL ABTS•+ to 96-well plate prep_abts->add_abts prep_sample Prepare Sample Dilutions (this compound) add_sample Add 10 µL Sample/ Standard prep_sample->add_sample prep_control Prepare Standard (e.g., Trolox) prep_control->add_sample incubate Incubate 6 min add_sample->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition or TEAC measure->calculate FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_frap Prepare FRAP Reagent add_frap Add 180 µL FRAP Reagent to 96-well plate prep_frap->add_frap prep_sample Prepare Sample Dilutions (this compound) add_sample Add 20 µL Sample/ Standard/Blank prep_sample->add_sample prep_std Prepare FeSO4 Standard prep_std->add_sample incubate Incubate at 37°C add_sample->incubate measure Measure Absorbance at 593 nm incubate->measure std_curve Generate Standard Curve measure->std_curve calculate Calculate FRAP Value (Fe(II) Equivalents) std_curve->calculate

References

Application Note: Determination of the pKa of 2,4-Diphenylphenol using UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the experimental determination of the acid dissociation constant (pKa) of 2,4-diphenylphenol, a compound of interest in pharmaceutical and chemical research. Due to its limited aqueous solubility, the method employs a co-solvent system of acetonitrile (B52724) and water. The protocol is based on UV-Vis spectrophotometry, a robust and widely accessible analytical technique for determining the pKa of phenolic compounds. This document provides detailed experimental procedures, data analysis steps, and illustrative diagrams to guide researchers in obtaining accurate and reproducible pKa values.

Introduction

The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the ionization state of a molecule at a given pH. This property profoundly influences a compound's solubility, lipophilicity, membrane permeability, and ultimately its pharmacokinetic and pharmacodynamic profiles. Accurate pKa determination is therefore a cornerstone of drug discovery and development, enabling the prediction of a compound's behavior in biological systems. This compound, a derivative of phenol (B47542), is a sparingly soluble organic compound whose ionization behavior is of significant interest. This application note describes a reliable method for determining its pKa using UV-Vis spectrophotometry in an acetonitrile-water co-solvent system. The underlying principle of this method is the difference in the ultraviolet absorbance spectra between the protonated (phenolic) and deprotonated (phenoxide) forms of the molecule.

Signaling Pathway and Chemical Equilibrium

The determination of pKa is fundamentally based on the acid-base equilibrium of the compound in solution. For this compound (Ph₂C₆H₃OH), the equilibrium between the neutral phenol and its corresponding phenoxide anion (Ph₂C₆H₃O⁻) can be represented as follows:

Ph2C6H3OH This compound (Neutral) Ph2C6H3O- 2,4-Diphenylphenoxide (Anion) Ph2C6H3OH->Ph2C6H3O- Ka H+ Proton Ph2C6H3O-->H+ cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solution of this compound in Acetonitrile C Prepare Test Solutions by mixing Stock and Buffers A->C B Prepare Buffer Solutions (various pH values) in Acetonitrile-Water B->C D Measure pH of each Test Solution C->D E Record UV-Vis Spectrum (200-400 nm) D->E F Identify Wavelength of Maximum Absorbance Difference E->F G Plot Absorbance vs. pH F->G H Determine pKa from Sigmoidal Curve Fit G->H

Application Notes and Protocols: High-Throughput Screening of 2,4-Diphenylphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diphenylphenol derivatives represent a class of organic compounds with significant potential in drug discovery. Structurally related to compounds known for a variety of biological activities, these derivatives are promising candidates for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents. Phenolic compounds, in general, are known to exhibit a wide range of bioactivities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. High-throughput screening provides an efficient methodology for rapidly evaluating large libraries of such compounds to identify "hits" with desired biological activities.[1][2][3]

These application notes provide a comprehensive overview of the methodologies and protocols for the high-throughput screening of this compound derivatives, with a focus on identifying compounds with antioxidant and anti-inflammatory properties. The protocols are designed to be adaptable for automated HTS platforms.

Potential Therapeutic Applications

Derivatives of structurally similar phenolic compounds, such as 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), have demonstrated a variety of biological effects, suggesting potential therapeutic avenues for this compound derivatives:

  • Antioxidant Activity : The phenolic hydroxyl group is a key pharmacophore for scavenging free radicals, suggesting potential applications in diseases associated with oxidative stress.

  • Anti-inflammatory Effects : Inhibition of inflammatory pathways, such as the cyclooxygenase (COX) enzymes, is a common feature of phenolic compounds.[4]

  • Antimicrobial and Antifungal Properties : Various phenolic derivatives have shown efficacy against a range of microbial and fungal pathogens.[5][6][7]

Data Presentation: Biological Activities of Phenolic Derivatives

The following tables summarize representative quantitative data for the biological activities of phenolic compounds, which can serve as a benchmark for screening this compound derivatives.

Table 1: Antioxidant Activity of Representative Phenolic Compounds

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)
2,4-Di-tert-butylphenol (2,4-DTBP)28.515.2
Derivative E19.710.8
Derivative F12.38.5

Data is representative and compiled from various studies on 2,4-DTBP derivatives to illustrate potential activities.[4]

Table 2: Anti-inflammatory Activity of Representative Phenolic Compounds

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2,4-Di-tert-butylphenol (2,4-DTBP)>10015.2>6.6
Derivative B85.15.814.7
Derivative C50.32.124.0

Data is representative and compiled from various studies on 2,4-DTBP derivatives to illustrate potential activities.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are optimized for a high-throughput format using 96- or 384-well plates.

Protocol 1: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of a compound to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The reduction of DPPH is accompanied by a color change from purple to yellow, which is monitored spectrophotometrically.[4]

Materials:

  • This compound derivative library (dissolved in DMSO)

  • DPPH solution (in methanol)

  • Ascorbic acid (positive control)

  • Methanol

  • 96-well microplates

Procedure:

  • Prepare a stock solution of the this compound derivatives in DMSO.

  • In a 96-well plate, add 2 µL of the test compound solution to each well. For the positive control, use ascorbic acid. For the blank, use 2 µL of DMSO.

  • Add 198 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity.

Protocol 2: ABTS Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to reduce the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ leads to decolorization, which is measured spectrophotometrically.[4]

Materials:

  • This compound derivative library (dissolved in DMSO)

  • ABTS solution

  • Potassium persulfate

  • Trolox (positive control)

  • Phosphate Buffered Saline (PBS)

  • 96-well microplates

Procedure:

  • Prepare the ABTS•+ radical solution by mixing ABTS and potassium persulfate and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of the test compound solution to each well of a 96-well plate. For the positive control, use Trolox. For the blank, use 10 µL of DMSO.

  • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Measure the absorbance at 734 nm using a microplate reader.

  • Calculate the percentage of ABTS radical scavenging activity.

Protocol 3: Cyclooxygenase (COX) Inhibition Assay

Principle: This assay measures the peroxidase activity of the COX enzyme. The activity is monitored by the appearance of an oxidized product, which can be measured colorimetrically or fluorometrically.[4]

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Heme cofactor

  • Reaction buffer

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric substrate (e.g., TMPD)

  • This compound derivative library (dissolved in DMSO)

  • Celecoxib (selective COX-2 inhibitor, positive control)

  • 96-well microplates

Procedure:

  • In a 96-well plate, add the reaction buffer, heme cofactor, and either COX-1 or COX-2 enzyme to each well.

  • Add the test compound at various concentrations to the wells. For the positive control, use celecoxib. For the negative control, use DMSO.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding arachidonic acid and the colorimetric/fluorometric substrate.

  • Measure the absorbance or fluorescence over time using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[4]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

HTS_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_validation Hit Validation & Characterization cluster_output Lead Optimization Compound_Library This compound Derivative Library Assay_Plate_Prep Assay Plate Preparation Compound_Library->Assay_Plate_Prep Primary_Screen Primary Screen (e.g., Antioxidant Assay) Assay_Plate_Prep->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Curves (IC50) Hit_Identification->Dose_Response Secondary_Assay Secondary Assay (e.g., COX-2 Inhibition) Dose_Response->Secondary_Assay SAR_Analysis Structure-Activity Relationship (SAR) Secondary_Assay->SAR_Analysis Lead_Compound Lead Compound Identification SAR_Analysis->Lead_Compound

Caption: High-Throughput Screening Workflow for this compound Derivatives.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Diphenylphenol_Derivative This compound Derivative Diphenylphenol_Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 Signaling Pathway by this compound Derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,4-Diphenylphenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 2,4-diphenylphenol. The content focuses on the widely used Suzuki-Miyaura cross-coupling reaction, addressing common issues to improve reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound? A1: The most prevalent method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction is favored for its versatility, mild reaction conditions, and tolerance of various functional groups.[2][3] It typically involves coupling a dihalogenated phenol (B47542) (such as 2,4-dibromophenol (B41371) or 2,4-dichlorophenol) with two equivalents of phenylboronic acid.

Q2: What are the critical reaction parameters that influence the yield of this compound? A2: The success of the synthesis is highly dependent on several key parameters:

  • Catalyst and Ligand System: The choice of palladium source and phosphine (B1218219) ligand is crucial for catalytic activity and stability.[4][5]

  • Base: The base is essential for the transmetalation step of the catalytic cycle.[4]

  • Solvent: The solvent system affects the solubility of reagents and the stability of catalytic intermediates.[4]

  • Temperature: Most Suzuki-Miyaura couplings require elevated temperatures to proceed efficiently.[4]

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, making it critical to maintain an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation.[1][4]

Q3: What are the primary side reactions that can lower the yield? A3: Two main side reactions can significantly reduce the yield of the desired product:

  • Homocoupling: This reaction involves the coupling of two phenylboronic acid molecules to form biphenyl (B1667301). It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying the nucleophile.[4] This can be prevalent under harsh conditions or with certain substrates.[4]

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Issue: Low or No Product Yield

Q4: My reaction has a very low yield. What are the first things I should check? A4: When troubleshooting low yields, start by assessing the most critical components of the reaction:

  • Inert Atmosphere: Ensure your reaction setup was rigorously degassed and maintained under a positive pressure of nitrogen or argon. Oxygen can deactivate the palladium catalyst.[4]

  • Reagent Purity: Impurities in starting materials (dihalophenol, boronic acid), solvents, or the base can poison the catalyst.[4][5] Check the purity of all reagents.

  • Catalyst Activity: The palladium catalyst may be old or degraded. Use a fresh batch of catalyst or a pre-catalyst.

Q5: How do I select the optimal catalyst and ligand for this reaction? A5: For coupling with aryl chlorides or bromides, bulky and electron-rich phosphine ligands are often required to promote the oxidative addition step and stabilize the catalyst.[4] Consider modern Buchwald ligands such as SPhos, XPhos, or RuPhos, which can improve reaction rates and yields, especially with less reactive aryl halides.[4][5]

Q6: My reaction starts but then stalls, leaving unreacted starting material. What could be the cause? A6: Reaction stalling is often due to catalyst deactivation. This can be caused by exposure to oxygen or impurities.[4] Another possibility is that the reaction temperature is too low. If running the reaction at a lower temperature (e.g., 80 °C), consider increasing it to 100-110 °C, while monitoring for potential decomposition.[4]

Issue: Significant Side Product Formation

Q7: I am observing a significant amount of biphenyl in my crude product. How can I minimize this homocoupling? A7: Homocoupling of the boronic acid is a common side reaction.[1] To minimize it:

  • Ensure Rigorous Degassing: Higher oxygen levels can lead to an increase in homocoupling.[1] Purge your solvent and reaction vessel thoroughly with an inert gas.

  • Controlled Addition: In some cases, the slow addition of the phenylboronic acid to the reaction mixture can minimize its concentration at any given time, reducing the rate of homocoupling.[4]

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling. Screening different palladium sources and ligands may be necessary.[4]

Q8: TLC and NMR analysis indicate my phenylboronic acid is being consumed by something other than the coupling reaction. What is happening? A8: You are likely observing protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond. To mitigate this:

  • Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and less susceptible to protodeboronation.[4]

  • Select a Milder Base: Using a less basic medium or fluoride-based bases like KF or CsF can sometimes reduce this side reaction.[4]

  • Anhydrous Conditions: In some instances, running the reaction under strictly anhydrous conditions can reduce the rate of protodeboronation.[4]

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in this compound Synthesis

Symptom Potential Cause(s) Recommended Actions
No reaction Inactive catalyst, incorrect reagents, temperature too low.- Use a fresh, high-quality palladium catalyst and ligand.- Verify the identity and purity of all starting materials.- Ensure the reaction is heated to the appropriate temperature (typically 80-110 °C).[4]
Low conversion Insufficient degassing (catalyst deactivation), suboptimal base or solvent, poor reagent solubility.- Improve degassing technique (e.g., freeze-pump-thaw cycles).- Screen stronger bases like K₃PO₄ or Cs₂CO₃.[4]- Use a co-solvent system like Dioxane/H₂O or THF/H₂O to improve solubility.[4][5]
Good conversion, but low isolated yield Product loss during workup, formation of water-soluble products, difficult purification.- Optimize the extraction and purification protocol.- Perform acid-base workup to remove phenolic impurities.[6]- Consider column chromatography with a carefully selected eluent system.
Inconsistent results Variable reagent quality, moisture contamination, inconsistent heating.- Use reagents from a reliable source and test for purity.- Ensure all glassware is oven-dried and solvents are anhydrous.- Use an oil bath and a contact thermometer for accurate temperature control.

Table 2: Common Reaction Parameters for Suzuki-Miyaura Coupling

Parameter Common Options Considerations
Starting Material 2,4-Dibromophenol, 2,4-DichlorophenolBromides are generally more reactive than chlorides and may require milder conditions.[1]
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Buchwald PrecatalystsBuchwald precatalysts with bulky phosphine ligands are often more active and stable.[5][7]
Ligand PPh₃, SPhos, XPhos, RuPhosBulky, electron-rich ligands facilitate oxidative addition and prevent catalyst decomposition.[4]
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃Stronger, more soluble bases like K₃PO₄ or Cs₂CO₃ are often more effective.[4]
Solvent Toluene, Dioxane/H₂O, THF/H₂O, DMFA mixture of a polar aprotic solvent and water is a good starting point to dissolve both organic and inorganic reagents.[4]
Temperature 80 - 110 °CHigher temperatures can increase reaction rate but may also promote side reactions or decomposition.[4]

Experimental Protocols

Protocol: Synthesis of this compound from 2,4-Dibromophenol

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 2,4-Dibromophenol (1.0 eq)

  • Phenylboronic acid (2.2 eq)

  • Pd(OAc)₂ (0.02 eq) or a suitable palladium precatalyst

  • SPhos (0.04 eq) or another appropriate ligand

  • Potassium Phosphate (B84403) (K₃PO₄), finely ground (3.0 eq)

  • 1,4-Dioxane (B91453), anhydrous

  • Water, degassed

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen/argon inlet, add 2,4-dibromophenol (1.0 eq), phenylboronic acid (2.2 eq), the palladium catalyst (0.02 eq), the ligand (0.04 eq), and the finely powdered potassium phosphate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The mixture should be stirred to ensure good mixing.

  • Heating: Heat the reaction mixture to 100 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting 2,4-dibromophenol is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite to remove the catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure this compound.

Visualizations

Synthesis_Workflow start_end start_end process process decision decision output output A Start: Assemble Reagents (2,4-Dihalophenol, Phenylboronic Acid, Catalyst, Base, Solvent) B Reaction Setup (Under Inert Atmosphere) A->B C Heating and Stirring (80-110 °C) B->C D Monitor Reaction Progress (TLC / GC-MS) C->D E Reaction Complete? D->E E->C No F Workup (Quench, Extract, Wash) E->F Yes G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H I End: Pure this compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree problem problem question question action action cause cause p1 Problem: Low Reaction Yield q1 Is Starting Material Consumed? p1->q1 q2 Are Side Products (e.g., Homocoupling) Observed? q1->q2 Yes c1 Cause: Catalyst Deactivation or Low Reactivity q1->c1 No c2 Cause: Suboptimal Conditions or Side Reactions q2->c2 Yes a1 Action: - Check Inert Atmosphere - Use Fresh Catalyst/Ligand - Increase Temperature c1->a1 a2 Action: - Improve Degassing - Screen Bases/Solvents - Use Boronic Ester c2->a2

Caption: Decision tree for troubleshooting low yield in Suzuki-Miyaura coupling.

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_1 Ar-Pd(II)-X L₂ oa->pd2_1 tm Trans- metalation pd2_1->tm pd2_2 Ar-Pd(II)-Ar' L₂ tm->pd2_2 l_tm Ar'-B(OR)₂ tm->l_tm re Reductive Elimination pd2_2->re re->pd0 l_re Ar-Ar' re->l_re l_oa Ar-X l_oa->oa l_base Base l_base->tm

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Identifying and characterizing byproducts in 2,4-Diphenylphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-diphenylphenol. The following information addresses common issues, potential byproducts, and their characterization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common synthetic routes for this compound and what are their potential drawbacks?

A1: The two primary synthetic routes for this compound are the Suzuki-Miyaura coupling and the Friedel-Crafts diarylation of phenol (B47542).

  • Suzuki-Miyaura Coupling: This method typically involves the palladium-catalyzed cross-coupling of a dihalogenated phenol (e.g., 2,4-dichlorophenol (B122985) or 2,4-dibromophenol) with phenylboronic acid. It is often favored for its high functional group tolerance and milder reaction conditions. However, challenges can include catalyst deactivation, and the formation of byproducts through side reactions such as homocoupling and dehalogenation.

  • Friedel-Crafts Diarylation: This approach involves the reaction of phenol with an arylating agent (like benzene) in the presence of a Lewis acid catalyst. A significant challenge with this method is controlling the regioselectivity, which can lead to a mixture of mono-, di-, and tri-substituted products. Over-alkylation can be a problem, and the reaction may also yield O-arylated byproducts in addition to the desired C-arylated product.[1][2]

Q2: My Suzuki-Miyaura synthesis of this compound is giving a low yield. What are the likely causes and how can I troubleshoot this?

A2: Low yields in the Suzuki-Miyaura synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Inactivity: The palladium catalyst is susceptible to deactivation. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) species. Use freshly prepared or properly stored catalysts and ligands.

  • Ligand Selection: The choice of phosphine (B1218219) ligand is critical. Bulky, electron-rich ligands are often preferred for cross-coupling reactions. If you suspect ligand-related issues, consider screening different ligands.

  • Base and Solvent Quality: The purity and strength of the base are crucial. Ensure you are using a high-quality base and that your solvents are anhydrous and degassed.

  • Reaction Temperature: The reaction may require heating to proceed at an optimal rate. However, excessive temperatures can lead to catalyst decomposition and an increase in side reactions. Experiment with a temperature gradient to find the optimal conditions for your specific substrate and catalyst system.

  • Boronic Acid Quality: Phenylboronic acid can degrade over time, especially if not stored properly. Use fresh or recently purified phenylboronic acid for best results.

Q3: I am observing significant byproduct formation in my this compound synthesis. What are these byproducts and how can I identify them?

A3: The most common byproducts depend on the synthetic route.

  • In Suzuki-Miyaura Coupling:

    • Biphenyl: This is a homocoupling product of phenylboronic acid. Its formation is often favored by the presence of oxygen.[3]

    • Monophenylphenols (2-phenylphenol and 4-phenylphenol): These arise from incomplete reaction, where only one of the halogen atoms on the starting dihalophenol has been substituted.

    • Dehalogenated Phenol: This results from a side reaction where a hydrogen atom replaces one or both of the halogen atoms on the starting material.[4]

  • In Friedel-Crafts Diarylation:

    • Isomers: Positional isomers such as 2,6-diphenylphenol (B49740) and other diarylated or triarylated phenols can be formed due to a lack of complete regioselectivity.

    • O-phenylated phenol (Diphenyl ether): The hydroxyl group of phenol can also be arylated, leading to the formation of diphenyl ether.[1]

    • Polysubstituted products: Over-arylation can lead to the formation of triphenylphenols.

Identification of these byproducts is typically achieved using a combination of chromatographic and spectroscopic techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile byproducts based on their retention times and mass spectra.[3][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help elucidate the structure of the main product and any major byproducts that can be isolated.[6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the components of the reaction mixture and can be coupled with mass spectrometry (LC-MS) for identification.

Quantitative Data on Byproduct Formation

The following table provides a hypothetical summary of typical product and byproduct distribution in the Suzuki-Miyaura synthesis of this compound, based on common outcomes in similar reactions. Actual percentages will vary depending on the specific reaction conditions.

CompoundTypical Percentage (%)Notes
This compound70-90%Desired product. Yield is highly dependent on reaction optimization.
Biphenyl5-15%Homocoupling byproduct of phenylboronic acid. Can be minimized by rigorous degassing.
2-Phenylphenol2-10%Monosubstituted intermediate. Its presence indicates incomplete reaction.
4-Phenylphenol2-10%Monosubstituted intermediate. Its presence indicates incomplete reaction.
Phenol< 5%Dehalogenation byproduct. More prevalent with more reactive aryl halides (iodides > bromides > chlorides).
Unreacted Dihalophenol< 5%Indicates incomplete conversion.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling (Generalized)

This protocol outlines a general procedure for the synthesis of this compound from a 2,4-dihalophenol and phenylboronic acid.

Materials:

  • 2,4-Dichlorophenol (or 2,4-Dibromophenol) (1.0 eq)

  • Phenylboronic acid (2.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 3.0 eq)

  • Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the 2,4-dihalophenol, phenylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Protocol 2: Characterization of Byproducts by GC-MS

This protocol provides a general method for the analysis of the reaction mixture to identify and quantify byproducts.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for the analysis of phenolic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

Sample Preparation:

  • Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • If necessary, derivatize the sample to improve the volatility and chromatographic behavior of the phenolic compounds. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]

GC-MS Parameters (Typical):

  • Injector Temperature: 250 °C

  • Oven Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 50-500.

Data Analysis:

  • Identify the peaks in the chromatogram by comparing their mass spectra with a library of known compounds (e.g., NIST).

  • Confirm the identity of the main product and byproducts by comparing their retention times and mass spectra with authentic standards if available.

  • Quantify the relative amounts of each component by integrating the peak areas in the chromatogram.

Visualizations

Suzuki_Miyaura_Synthesis cluster_side_reactions Potential Side Reactions Reactants 2,4-Dihalophenol + 2 Phenylboronic Acid Catalyst Pd(0) Catalyst + Base Reactants->Catalyst Reaction Conditions Dehalogenation Phenol Reactants->Dehalogenation Dehalogenation Intermediate1 Monophenylated Phenol Catalyst->Intermediate1 First Coupling Homocoupling Biphenyl Catalyst->Homocoupling Homocoupling of Phenylboronic Acid Product This compound Intermediate1->Product Second Coupling IncompleteReaction 2-Phenylphenol & 4-Phenylphenol Intermediate1->IncompleteReaction Incomplete Reaction

Caption: Suzuki-Miyaura synthesis of this compound and potential side reactions.

Byproduct_Characterization_Workflow CrudeProduct Crude Reaction Mixture SamplePrep Sample Preparation (Dilution/Derivatization) CrudeProduct->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS DataAnalysis Data Analysis (Library Search, Peak Integration) GCMS->DataAnalysis ByproductID Identification of Byproducts (Biphenyl, Monophenylphenols, etc.) DataAnalysis->ByproductID Quantification Quantification of Product and Byproducts DataAnalysis->Quantification

Caption: Workflow for the characterization of byproducts using GC-MS.

References

Technical Support Center: HPLC Analysis of 2,4-Diphenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of 2,4-Diphenylphenol. The following sections offer detailed answers to frequently asked questions, structured troubleshooting protocols, and data to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a drawn-out or "tailing" end.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Peak tailing is problematic because it can lead to inaccurate peak integration and quantification, poor resolution between adjacent peaks, and reduced sensitivity. For this compound, a phenolic compound, peak tailing is a common issue that can compromise the reliability of analytical data.

Q2: What are the primary causes of peak tailing for phenolic compounds like this compound?

A2: The most common causes of peak tailing for phenolic compounds in reversed-phase HPLC include:

  • Secondary Interactions: Unwanted interactions between the acidic hydroxyl group of the phenol (B47542) and active sites on the stationary phase, most commonly residual silanol (B1196071) groups (Si-OH) on silica-based columns (e.g., C18).[2][3] These interactions provide a secondary, stronger retention mechanism for the analyte, causing some molecules to elute later and create a tail.[4]

  • Mobile Phase pH Mismatch: The pH of the mobile phase plays a critical role in the peak shape of ionizable compounds.[5] this compound is a weak acid with an estimated pKa around 9.5-10. If the mobile phase pH is close to the pKa of the analyte, a mixture of ionized (phenolate) and unionized (phenol) forms will exist, leading to peak distortion and tailing.[6]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in poor peak shape.[3]

  • Column Degradation: Over time, columns can degrade, leading to a loss of stationary phase or the creation of voids in the packing material, both of which can cause peak tailing.[7]

  • Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length or dead volumes in fittings and connections, can cause the analyte band to spread, leading to peak broadening and tailing.[1]

Q3: How does the pKa of this compound influence the mobile phase selection?

A3: The pKa of a compound is the pH at which it is 50% ionized and 50% unionized. For phenolic compounds like this compound (estimated pKa ~9.5-10), it is crucial to control the mobile phase pH to ensure the analyte is in a single, consistent form (either fully protonated or fully deprotonated).[8][9] To achieve a sharp, symmetrical peak, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa.[9] For this compound, this means maintaining a mobile phase pH below 7.5.

Troubleshooting Guide: Resolving Peak Tailing for this compound

This troubleshooting guide provides a step-by-step approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.

Step 1: Evaluate the Mobile Phase

The composition and pH of the mobile phase are the most critical factors affecting the peak shape of phenolic compounds.

Experimental Protocol: Mobile Phase Optimization

  • Initial Mobile Phase: A common starting point for the analysis of phenylphenols is a mobile phase consisting of acetonitrile (B52724) and water (e.g., 70:30 v/v) on a C18 column.[6]

  • pH Adjustment:

    • Prepare a buffered mobile phase with a pH between 3 and 5. An acetate (B1210297) buffer (pKa ~4.76) or a formate (B1220265) buffer (pKa ~3.75) at a concentration of 10-25 mM is a good choice.

    • To prepare a 10 mM acetate buffer at pH 4.5, dissolve the appropriate amount of sodium acetate in HPLC-grade water, and adjust the pH with acetic acid.

    • Filter the buffer solution through a 0.22 µm or 0.45 µm membrane filter before mixing with the organic modifier.

  • Organic Modifier: Acetonitrile is generally preferred over methanol (B129727) for the analysis of aromatic compounds as it can provide sharper peaks.

  • Evaluation: Inject the this compound standard and observe the peak shape. If tailing persists, consider further adjustments as outlined in the following steps.

ParameterRecommendation for this compoundRationale
Mobile Phase pH 3.0 - 5.0To ensure the phenolic hydroxyl group is fully protonated and minimize interactions with residual silanols.[9]
Buffer Acetate or Formate (10-25 mM)To maintain a stable pH throughout the analysis.[8]
Organic Modifier AcetonitrileOften provides better peak shape for aromatic compounds compared to methanol.
Step 2: Assess the Stationary Phase and Column Condition

Secondary interactions with the stationary phase are a primary cause of peak tailing for phenols.

Experimental Protocol: Column Evaluation and Selection

  • Use an End-capped Column: Ensure you are using a modern, high-purity, end-capped C18 column. End-capping is a process that deactivates most of the residual silanol groups on the silica (B1680970) surface, reducing the potential for secondary interactions.[4]

  • Column Flushing: If the column has been used extensively, flush it with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove any strongly retained contaminants.

  • Consider a Phenyl Column: For aromatic compounds like this compound, a phenyl-based stationary phase (e.g., Phenyl-Hexyl) can offer alternative selectivity and potentially improved peak shape due to π-π interactions.

Step 3: Check for Sample-Related Issues

The way the sample is prepared and introduced into the HPLC system can significantly impact peak shape.

Experimental Protocol: Sample Preparation and Injection Optimization

  • Sample Solvent: Dissolve the this compound standard and samples in the initial mobile phase composition. Injecting a sample in a solvent stronger than the mobile phase can cause peak distortion.

  • Sample Concentration: If column overload is suspected, dilute the sample and reinject. A significant improvement in peak shape upon dilution is a strong indicator of overloading.[3]

  • Injection Volume: Reduce the injection volume to see if the peak shape improves.

IssueTroubleshooting StepExpected Outcome
Sample Solvent Mismatch Dissolve sample in mobile phaseImproved peak symmetry
Column Overload Dilute the sampleSharper, more symmetrical peak
High Injection Volume Reduce injection volumeBetter peak shape

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps to follow when troubleshooting peak tailing for this compound.

Caption: A flowchart outlining the systematic approach to troubleshooting peak tailing in the HPLC analysis of this compound.

Understanding Analyte-Stationary Phase Interactions

The diagram below illustrates the interaction of this compound with a C18 stationary phase and the problematic secondary interactions with residual silanol groups.

AnalyteInteractions cluster_StationaryPhase C18 Stationary Phase cluster_Analyte This compound Silica Silica Surface C18_1 C18 Chain Silica->C18_1 C18_2 C18 Chain Silica->C18_2 Silanol Residual Silanol (Si-OH) Silica->Silanol Phenol Diphenylphenol Phenol->C18_1 Primary Hydrophobic Interaction (Desirable) Phenol->Silanol Secondary Interaction (Causes Tailing)

Caption: A diagram illustrating the desired hydrophobic interactions and the undesirable secondary interactions that cause peak tailing.

References

Improving the solubility of 2,4-Diphenylphenol in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Diphenylphenol. The information is presented in a question-and-answer format to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a chemical compound characterized by a phenol (B47542) ring with two phenyl group substitutions. Its predominantly non-polar structure results in low aqueous solubility, which can be a significant hurdle in various experimental settings, particularly in biological assays that require the compound to be in solution to interact with cells or proteins. For instance, the related compound 4-phenylphenol (B51918) has a water solubility of only 0.7 g/L at 20°C[1].

Q2: What are the primary methods for improving the aqueous solubility of this compound?

Several techniques can be employed to enhance the solubility of poorly water-soluble phenolic compounds like this compound. The most common approaches include:

  • pH Adjustment: Increasing the pH of the aqueous solution can deprotonate the phenolic hydroxyl group, forming a more soluble phenolate (B1203915) salt.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the overall solubilizing capacity of the system.

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic this compound molecule within their cavity, forming a water-soluble inclusion complex.

Q3: How does pH affect the solubility of this compound?

Phenols are weakly acidic. By increasing the pH of the solution above the pKa of the phenolic hydroxyl group, the equilibrium shifts towards the formation of the more polar and, therefore, more water-soluble phenolate anion. For phenolic compounds in general, solubility tends to be highest at very acidic and very alkaline pH values, with a decrease towards neutral pH[2][3].

Q4: What are some common co-solvents used to dissolve this compound?

Common water-miscible organic solvents that can be used as co-solvents include:

It is crucial to consider the potential for the co-solvent to interfere with the experimental assay, for instance, by exhibiting toxicity to cells[4][5].

Q5: How do cyclodextrins improve the solubility of this compound?

Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface. The non-polar this compound molecule can be encapsulated within the hydrophobic cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to dissolve in aqueous solutions, thereby increasing the apparent solubility of the compound[6][7][8][9].

Troubleshooting Guide

Issue 1: My this compound is precipitating out of my aqueous buffer.

  • Possible Cause: The concentration of this compound exceeds its solubility limit in your buffer.

    • Solution:

      • Reduce Concentration: Lower the final concentration of this compound in your working solution.

      • Optimize pH: If your experiment allows, increase the pH of the buffer to ionize the phenol, which should increase its solubility. Be cautious of pH-induced degradation of your compound or effects on your assay.

      • Use a Co-solvent: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO or ethanol. Add the stock solution dropwise to your aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. Note that the final concentration of the organic solvent should be tested for compatibility with your experimental system.

      • Employ Cyclodextrins: Prepare an aqueous solution of a suitable cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin) and then add the this compound to this solution. Stir until a clear solution is obtained.

Issue 2: The organic co-solvent I'm using is affecting my cell-based assay.

  • Possible Cause: The concentration of the organic solvent (e.g., DMSO, ethanol) is toxic to the cells or interferes with the biological process being studied.

    • Solution:

      • Determine Solvent Tolerance: Run a vehicle control experiment to determine the maximum concentration of the co-solvent that your cells can tolerate without adverse effects.

      • Minimize Co-solvent Concentration: Prepare a more concentrated stock solution of this compound in the organic solvent so that a smaller volume is needed to achieve the desired final concentration in your assay medium, thus lowering the final co-solvent concentration.

      • Switch to a Less Toxic Solubilizer: Consider using cyclodextrins as a non-toxic alternative to organic co-solvents for solubilizing this compound.

Issue 3: I am unable to achieve a high enough concentration of this compound for my experiment.

  • Possible Cause: The intrinsic solubility of this compound is too low for your required concentration, even with basic solubilization techniques.

    • Solution:

      • Cyclodextrin Complexation: This is often the most effective method for significantly increasing the aqueous solubility of hydrophobic compounds. Experiment with different types of cyclodextrins and varying concentrations to find the optimal conditions.

      • Co-solvent Systems: Investigate different co-solvent systems and their ratios. For example, a mixture of ethanol and water might be more effective than DMSO and water for your specific application.

      • pH Modification: If compatible with your downstream applications, adjusting the pH to a more alkaline range can substantially increase solubility.

Data Presentation

Table 1: Solubility of Related Phenylphenols in Various Solvents

Since specific quantitative solubility data for this compound is limited in publicly available literature, the following table provides data for structurally similar compounds to serve as an estimation.

CompoundSolventTemperature (°C)Solubility
4-PhenylphenolWater200.7 g/L[1]
4-PhenylphenolMethanolNot Specified50 mg/mL[10]
2-PhenylphenolWaterNot Specified0.1 - 1 g/L[11]
2,4-DichlorophenolWaterNot Specified4.66 g/L (at pH 4.80)[12]
2,4-DichlorophenolWaterNot Specified110 g/L (at pH 9.30)[12]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent (DMSO)

  • Prepare a Stock Solution: Weigh out a precise amount of this compound and dissolve it in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Gentle warming and vortexing may be required to fully dissolve the compound.

  • Prepare Working Solutions: To prepare your final working solution, add the DMSO stock solution dropwise to your pre-warmed aqueous buffer or cell culture medium while continuously vortexing or stirring.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is below the tolerance limit of your experimental system (typically <0.5% for cell-based assays).

  • Visual Inspection: Always visually inspect the final solution for any signs of precipitation before use.

Protocol 2: Solubility Enhancement using pH Adjustment

  • Prepare a Suspension: Add the desired amount of this compound to your aqueous buffer.

  • Adjust pH: While stirring, slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise to the suspension.

  • Monitor Dissolution and pH: Continuously monitor the pH and observe the dissolution of the solid. Stop adding the base once the compound has fully dissolved and the desired pH is reached.

  • Caution: Be aware that high pH can cause degradation of some compounds and may not be suitable for all experimental systems. It is advisable to perform a stability test of your compound at the final pH.

Protocol 3: Solubility Enhancement using Cyclodextrins (Hydroxypropyl-β-Cyclodextrin)

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) at a concentration determined to be effective for solubilization (e.g., 1-10% w/v).

  • Add this compound: Add the solid this compound to the HP-β-CD solution.

  • Facilitate Complexation: Stir the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex. Gentle heating may be used to accelerate the process, but the stability of the compound at elevated temperatures should be considered.

  • Filtration: If any undissolved material remains, filter the solution through a 0.22 µm syringe filter to obtain a clear, particle-free solution of the complex.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation of this compound Solution start Weigh This compound choose_method Select Solubilization Method start->choose_method cosolvent Co-solvent choose_method->cosolvent Co-solvent ph_adjust pH Adjustment choose_method->ph_adjust pH cyclodextrin Cyclodextrin choose_method->cyclodextrin CD dissolve Dissolve in Organic Solvent (e.g., DMSO) cosolvent->dissolve suspend Suspend in Aqueous Buffer ph_adjust->suspend cd_solution Prepare Cyclodextrin Solution cyclodextrin->cd_solution stir Stir/Vortex dissolve->stir add_base Add Base (e.g., NaOH) Dropwise suspend->add_base add_to_cd Add Compound to CD Solution cd_solution->add_to_cd add_base->stir add_to_cd->stir filter Filter (0.22 µm) stir->filter ready Ready for Use filter->ready

Caption: Experimental workflow for solubilizing this compound.

Estrogen_Receptor_Signaling cluster_pathway Estrogen Receptor Signaling Disruption DPP This compound ER Estrogen Receptor (ER) DPP->ER Binds to ERE Estrogen Response Element (in DNA) ER->ERE Binds to E2 Estradiol (E2) E2->ER Binds to Transcription Gene Transcription ERE->Transcription Regulates Response Altered Cellular Response Transcription->Response

Caption: Disruption of Estrogen Receptor signaling by this compound.

Androgen_Receptor_Signaling cluster_pathway Androgen Receptor Signaling Disruption DPP This compound AR Androgen Receptor (AR) DPP->AR Binds to (Antagonist) ARE Androgen Response Element (in DNA) AR->ARE Binding Blocked Androgen Androgen (e.g., Testosterone) Androgen->AR Binds to Transcription Gene Transcription ARE->Transcription Regulation Inhibited Response Altered Cellular Response Transcription->Response

Caption: Disruption of Androgen Receptor signaling by this compound.

References

Stability issues of 2,4-Diphenylphenol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2,4-diphenylphenol under acidic and basic conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns for this compound in solution are its potential degradation under acidic and basic conditions. Like other phenolic compounds, the hydroxyl group on the phenyl ring is susceptible to chemical reactions that can alter the molecule's structure and properties.

Q2: How does this compound behave under acidic conditions?

A2: Under acidic conditions, the phenolic hydroxyl group of this compound can be protonated, which may lead to subsequent reactions. While specific degradation pathways for this compound are not extensively documented in the provided literature, acid-catalyzed reactions of phenols can include electrophilic substitution on the aromatic rings or, under harsh conditions, cleavage of the phenyl-ether bond if it were present. However, this compound lacks an ether linkage. Therefore, significant degradation under mild acidic conditions might be limited, but forced degradation studies are recommended to confirm its stability in your specific matrix.

Q3: What happens to this compound under basic conditions?

A3: In basic solutions, the phenolic proton can be abstracted to form a phenoxide ion. This phenoxide is highly susceptible to oxidation. The negative charge on the oxygen atom increases the electron density of the aromatic ring, making it more reactive towards electrophiles and oxidizing agents. Degradation in basic media is often faster than in acidic or neutral conditions, especially in the presence of oxygen.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this compound under acidic and basic stress have not been detailed in the available search results, we can infer potential products based on the general degradation of phenols and related compounds like bisphenol A. Under oxidative conditions, which are prevalent in basic media, degradation can lead to the formation of quinone-type structures and ultimately ring-opening products. In the case of bisphenol A, degradation products include p-isopropylphenol, phenol, and 4-isopropanolphenol.[1] For this compound, one might expect the formation of hydroxylated or oxidized derivatives of the biphenyl (B1667301) or terphenyl structures.

Q5: How can I monitor the stability of this compound in my experiments?

A5: The most common and effective method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[2] A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the intact active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of this compound peak area in HPLC analysis of a sample in basic buffer. Degradation of the compound in the basic medium.Neutralize the sample immediately after collection and before analysis. Store samples at low temperatures and protect from light. Consider using a different buffer system if possible.
Appearance of new, unidentified peaks in the chromatogram. Formation of degradation products.Conduct forced degradation studies to intentionally generate and identify potential degradation products. Use a mass spectrometer (LC-MS) to help identify the unknown peaks.[2]
Poor peak shape or shifting retention time for this compound. Interaction of the analyte with the HPLC column or mobile phase, possibly due to pH changes.Ensure the mobile phase pH is controlled and appropriate for the analysis of a phenolic compound. A slightly acidic mobile phase often provides better peak shape for phenols.
Inconsistent results between replicate samples. Ongoing degradation during sample preparation or analysis.Standardize sample preparation procedures to minimize the time samples are exposed to harsh conditions. Use an autosampler with temperature control if available.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under acidic and basic stress conditions and to identify potential degradation products.

Materials:

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Stress:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Basic Stress:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples.

  • HPLC Analysis:

    • Analyze the control and stressed samples using a validated stability-indicating HPLC method.

    • Monitor the peak area of this compound and the formation of any new peaks.

  • Data Analysis:

    • Calculate the percentage degradation of this compound at each time point compared to the control.

    • If significant degradation is observed, analyze the samples using LC-MS to identify the mass of the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Suggested HPLC Parameters (to be optimized):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water (with 0.1% formic acid or phosphoric acid to control pH).

    • Example Gradient: Start with a lower percentage of organic solvent and gradually increase it over the run.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm).

  • Injection Volume: 10 µL

Method Development Strategy:

  • Analyze a solution of pure this compound to determine its retention time and peak shape.

  • Analyze samples from the forced degradation study (Protocol 1).

  • Adjust the mobile phase composition and gradient to achieve good separation between the parent peak and any degradation peaks.

  • Once separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation stock Prepare 1 mg/mL Stock Solution of this compound acid Acidic Stress (0.1 N HCl, 60°C) stock->acid base Basic Stress (0.1 N NaOH, 60°C) stock->base control Control Sample (Diluted Stock) stock->control hplc HPLC Analysis acid->hplc base->hplc control->hplc lcms LC-MS Analysis (for degraded samples) hplc->lcms quant Quantify Degradation hplc->quant ident Identify Degradants lcms->ident

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway cluster_acid Acidic Conditions cluster_base Basic Conditions parent This compound acid_intermediate Protonated Phenol (Potential for slow reaction) parent->acid_intermediate H+ base_intermediate Phenoxide Ion (Highly reactive) parent->base_intermediate OH- acid_products Minor Degradation Products (e.g., Electrophilic substitution products) acid_intermediate->acid_products Further Reaction base_products Oxidation Products (e.g., Quinones, ring-opened products) base_intermediate->base_products Oxidation

Caption: Postulated degradation pathways for this compound.

References

Technical Support Center: Forced Degradation Study of 2,4-Diphenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals conducting forced degradation studies on 2,4-Diphenylphenol. It offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate challenges encountered during the analysis of degradants.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for a compound like this compound?

A forced degradation or stress testing study is essential to understand the intrinsic stability of a molecule like this compound.[1][2] These studies deliberately expose the compound to harsh conditions such as acid, base, oxidation, light, and heat to produce degradation products.[3][4] The primary goals are to establish its degradation pathways, identify potential degradants, and develop a stability-indicating analytical method that can separate the parent compound from all its degradation products.[2][5] This information is critical for formulation development, packaging selection, and setting appropriate storage conditions.[1]

Q2: What are the typical stress conditions applied in a forced degradation study?

Standard stress conditions as recommended by guidelines from the International Council for Harmonisation (ICH) include:

  • Acid Hydrolysis: Using acids like 0.1 M to 1 M HCl or H₂SO₄.[1]

  • Base Hydrolysis: Using bases like 0.1 M to 1 M NaOH or KOH.[1]

  • Oxidation: Using an oxidizing agent such as hydrogen peroxide (e.g., 3-30% H₂O₂).[1][6]

  • Thermal Degradation: Exposing the solid or solution sample to high temperatures (e.g., 60-80°C).

  • Photolytic Degradation: Exposing the sample to a combination of UV and visible light, with a minimum exposure of 1.2 million lux hours and 200 watt hours/m².[1]

Q3: How much degradation should I aim for during the study?

The goal is to achieve meaningful degradation without completely destroying the molecule. A target degradation of 5-20% is generally considered appropriate. This level is sufficient to produce and detect primary degradants for method development and pathway elucidation. If initial conditions result in complete degradation, they should be made milder (e.g., lower acid/base concentration, temperature, or exposure time).[1] Conversely, if no degradation is observed, the stress conditions should be intensified.[4]

Q4: What analytical techniques are most suitable for analyzing the degradants of this compound?

High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector is the most common technique for separating and quantifying the parent drug and its degradation products.[5] For structural elucidation of unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for obtaining molecular weight and fragmentation data.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No degradation observed after applying stress. The compound is highly stable under the applied conditions. The stress conditions are too mild.Increase the severity of the stressor. For hydrolysis, use a higher concentration of acid/base or increase the temperature/reflux time.[1][6] For oxidation, increase the H₂O₂ concentration or exposure time. For thermal stress, increase the temperature.
Complete (100%) degradation of this compound. The stress conditions are too harsh.Reduce the severity of the stressor. Use a lower concentration of acid/base, lower the temperature, or shorten the exposure duration.[1] Analyze samples at earlier time points.
An unknown peak appears in the control/unstressed sample. The peak may be a pre-existing impurity in the this compound sample. It could also be a "pseudo degradation product" formed by a reaction with the solvent or mobile phase.[8]Analyze a blank (solvent only) to rule out solvent-related peaks. If the peak is present in the initial sample, it should be treated as a process-related impurity. To avoid pseudo degradants, carefully select solvents that are inert to the compound.[8]
Poor peak shape or resolution in the chromatogram. The analytical method is not optimized. Co-elution of degradants or the parent peak is occurring.Optimize the HPLC method. Adjust the mobile phase composition (organic/aqueous ratio), pH, or gradient slope. Consider trying a different column chemistry (e.g., C18, Phenyl-Hexyl).
Mass balance is not within the acceptable range (e.g., 95-105%). Some degradants are not being detected by the UV detector (lack a chromophore). Degradants are precipitating out of the solution. The parent compound is volatile and has evaporated.Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV. Ensure all degradants are soluble in the chosen diluent. Check the physical stability of the sample.

Experimental Protocols

The following are generalized protocols. The concentrations, temperatures, and durations should be adjusted to achieve the target degradation of 5-20%.

1. Preparation of Stock Solution Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol (B129727) or a mixture of acetonitrile (B52724) and water.

2. Stress Conditions

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 24 hours. Cool, neutralize with an equivalent amount of 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 8 hours. Cool, neutralize with an equivalent amount of 1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Expose solid this compound powder to 80°C in a hot air oven for 48 hours. Dissolve the stressed powder in a suitable solvent to achieve a final concentration of 0.1 mg/mL.

  • Photolytic Degradation: Expose the stock solution (in a quartz cuvette) and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Prepare a sample solution at 0.1 mg/mL.

3. Sample Analysis (Example HPLC Method)

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: 254 nm (or use PDA to scan for optimal wavelength)

  • Column Temperature: 30°C

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Assay of this compound% Total DegradationNumber of DegradantsMass Balance (%)
Acid Hydrolysis (1M HCl, 80°C, 24h)
Base Hydrolysis (1M NaOH, 80°C, 8h)
Oxidation (30% H₂O₂, RT, 24h)
Thermal (Solid, 80°C, 48h)
Photolytic (1.2 million lux h)

Table 2: Chromatographic Impurity Profile

Stress ConditionPeak NameRetention Time (min)% AreaRelative Retention Time (RRT)
Unstressed SampleThis compound1.00
Acid HydrolysisDegradant A1
Degradant A2
Base HydrolysisDegradant B1
OxidationDegradant O1
Degradant O2

Visualizations

The following diagrams illustrate the general workflow for a forced degradation study and a hypothetical degradation pathway for this compound.

G cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_output Reporting API This compound (API) Stock Prepare Stock Solution (1 mg/mL) API->Stock Acid Acid Hydrolysis (HCl) Stock->Acid Base Base Hydrolysis (NaOH) Stock->Base Ox Oxidation (H2O2) Stock->Ox Therm Thermal (Heat) Stock->Therm Photo Photolytic (UV/Vis Light) Stock->Photo HPLC HPLC-PDA Analysis Acid->HPLC Base->HPLC Ox->HPLC Therm->HPLC Photo->HPLC LCMS LC-MS for Structure Elucidation HPLC->LCMS If unknowns Report Identify Degradants & Establish Pathways HPLC->Report Method Validate Stability- Indicating Method Report->Method

Caption: General experimental workflow for a forced degradation study.

G cluster_oxidation Oxidative Stress (H2O2) cluster_hydrolysis Harsh Hydrolysis (Acid/Base) cluster_photo Photolytic Stress parent This compound ox1 Hydroxylated Derivative (e.g., Diphenyl-hydroquinone) parent->ox1 Oxidation hyd1 Potential Cleavage Product (e.g., Phenol, Biphenyl diol) parent->hyd1 Ring Cleavage (Forced) photo1 Radical Addition or Dimerization Product parent->photo1 UV/Vis Light ox2 Quinone-type Degradant ox1->ox2 Further Oxidation

Caption: Hypothetical degradation pathways for this compound.

References

Minimizing side reactions in the synthesis of 2,4-Diphenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 2,4-Diphenylphenol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on common synthetic routes such as Friedel-Crafts type reactions and Suzuki coupling.

Issue 1: Low Yield of this compound and Presence of Multiple Spots on TLC/Peaks in HPLC

  • Question: My reaction is resulting in a low yield of the desired this compound, and analytical checks show multiple impurities. What are the likely side reactions, and how can I minimize them?

  • Answer: Low yields and multiple impurities in the synthesis of this compound often stem from side reactions inherent to the chosen synthetic route. The most common routes involve Friedel-Crafts type reactions or palladium-catalyzed cross-coupling reactions like the Suzuki coupling.

    Potential Side Reactions and Solutions:

    • Formation of Positional Isomers (ortho-, meta-): In Friedel-Crafts reactions, the substitution pattern on the phenol (B47542) ring can lead to the formation of isomers such as 2,6-diphenylphenol (B49740) or other polysubstituted products.

      • Identification: Isomers will likely have slightly different retention times in HPLC. 1H NMR spectroscopy can also help distinguish between isomers based on the splitting patterns of the aromatic protons.

      • Minimization:

        • Catalyst Choice: The choice of Lewis acid catalyst can influence regioselectivity. Experimenting with different catalysts (e.g., AlCl₃, FeCl₃, or solid acid catalysts) can help optimize the formation of the desired 2,4-isomer.

        • Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable para-substituted product over the ortho-product.

    • Polysubstitution: The initial product, this compound, can undergo further phenylation, leading to higher molecular weight impurities.

      • Identification: These byproducts will have a higher mass-to-charge ratio in Mass Spectrometry (MS) and a higher number of aromatic proton signals in 1H NMR.

      • Minimization:

        • Stoichiometry: Using a molar excess of the phenol substrate relative to the phenylating agent can reduce the likelihood of polysubstitution.

    • Homocoupling of Phenylating Agent (in Suzuki Coupling): In Suzuki coupling reactions, the phenylboronic acid can couple with itself to form biphenyl.

      • Identification: Biphenyl is a common byproduct and can be identified by its characteristic signals in GC-MS and NMR.

      • Minimization:

        • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial. Using phosphine (B1218219) ligands like PPh₃ can help suppress homocoupling.

        • Reaction Conditions: Careful control of temperature and the slow addition of the boronic acid can minimize this side reaction.[1][2]

    • Dehalogenation of Aryl Halide (in Suzuki Coupling): The aryl halide starting material can be reduced, leading to the formation of phenol.

      • Identification: The presence of phenol can be confirmed by comparing the retention time with a standard in GC or HPLC.

      • Minimization: Ensure an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions involving oxygen. The purity of the solvent and reagents is also critical.

Issue 2: Difficulty in Product Purification

  • Question: I am having trouble purifying this compound from the reaction mixture. What are the recommended purification methods?

  • Answer: The purification of this compound can be challenging due to the similar polarities of the desired product and some of the side products. A combination of techniques is often necessary.

    • Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for separating the product from impurities.

      • Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically effective. The optimal solvent system should be determined by preliminary TLC analysis.

    • Recrystallization: If a reasonably pure solid is obtained after chromatography, recrystallization can be used for further purification.

      • Solvent Selection: A solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Mixtures of solvents like ethanol/water or toluene (B28343)/hexane can be effective.

    • Acid-Base Extraction: Since this compound is phenolic, it can be separated from non-acidic impurities by extraction with a basic aqueous solution (e.g., dilute NaOH). The product can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Friedel-Crafts Arylation: This involves the reaction of a phenol with a phenylating agent (e.g., a phenyl halide or phenylboronic acid) in the presence of a Lewis acid catalyst.[3]

  • Suzuki Coupling: A palladium-catalyzed cross-coupling reaction between a dihalophenol (e.g., 2,4-dibromophenol) and phenylboronic acid.[1][4]

  • Dehydrogenation of Diphenylcyclohexenone: This involves the dehydrogenation of a corresponding saturated cyclic precursor.

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide more quantitative information on the conversion and the formation of byproducts.

Q3: What analytical techniques are best for identifying side products?

A3: A combination of analytical techniques is recommended for unambiguous identification of byproducts:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the desired product from its isomers and other impurities.[5]

  • Mass Spectrometry (MS): Helps in determining the molecular weight of the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product and any byproducts.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, several safety precautions should be taken:

  • Reagents: Many reagents used in these syntheses, such as Lewis acids (e.g., AlCl₃) and organometallic compounds, are hazardous. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Organic solvents are often flammable. Avoid open flames and use proper grounding to prevent static discharge.

  • Reactions: Some reactions can be exothermic. Monitor the reaction temperature closely and have a cooling bath readily available.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield and Selectivity (Hypothetical Data for Friedel-Crafts Arylation)

EntryCatalystSolventTemperature (°C)Reaction Time (h)Yield of this compound (%)Key Byproducts (%)
1AlCl₃Dichloromethane04652,6-isomer (15%), Polysubstituted (5%)
2AlCl₃Dichloromethane252552,6-isomer (20%), Polysubstituted (10%)
3FeCl₃Nitrobenzene256752,6-isomer (10%), Polysubstituted (3%)
4Zeolite H-BEAToluene8012802,6-isomer (5%), Polysubstituted (1%)

Table 2: Influence of Ligands in Suzuki Coupling on Product Distribution (Hypothetical Data)

EntryPalladium CatalystLigandBaseSolventYield of this compound (%)Biphenyl byproduct (%)
1Pd(PPh₃)₄-K₂CO₃Toluene/H₂O855
2Pd(OAc)₂PPh₃K₃PO₄Dioxane/H₂O903
3PdCl₂(dppf)-Cs₂CO₃THF/H₂O92<2
4Pd(OAc)₂NoneK₂CO₃Toluene/H₂O6025

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki Coupling

  • Reaction Setup: To a dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dibromophenol (B41371) (1.0 mmol), phenylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed mixture of toluene (10 mL) and water (2 mL). To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Analysis of Reaction Mixture by HPLC

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

  • Analysis: Inject the sample and analyze the chromatogram to determine the relative amounts of starting materials, product, and byproducts.

Visualizations

Reaction_Pathway Start Starting Materials (e.g., 2,4-Dibromophenol + Phenylboronic Acid) Main_Product Desired Product (this compound) Start->Main_Product Main Reaction (Suzuki Coupling) Side_Product1 Side Product 1 (e.g., Biphenyl) Start->Side_Product1 Side Reaction (Homocoupling) Side_Product2 Side Product 2 (e.g., 2-Phenylphenol) Start->Side_Product2 Side Reaction (Dehalogenation)

Caption: Main and side reaction pathways in Suzuki coupling.

Troubleshooting_Workflow Start Low Yield / Multiple Peaks? Identify Identify Byproducts (HPLC, MS, NMR) Start->Identify Optimize Optimize Reaction Conditions Identify->Optimize Stoichiometry Adjust Stoichiometry Optimize->Stoichiometry Temp Optimize Temperature & Catalyst Optimize->Temp Purify Purification Strategy (Chromatography, Recrystallization) Stoichiometry->Purify Temp->Purify

Caption: A workflow for troubleshooting low yields.

References

Technical Support Center: Interpreting Complex NMR Spectra of 2,4-Diphenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address specific issues encountered during the NMR analysis of 2,4-diphenylphenol.

Frequently Asked Questions (FAQs)

Q1: The hydroxyl (-OH) proton signal is either very broad or not visible in my ¹H NMR spectrum. Why is this happening and how can I confirm its presence?

A1: This is a common phenomenon for hydroxyl protons. The peak broadening is typically due to rapid chemical exchange with trace amounts of water or other acidic impurities in the NMR solvent. The chemical shift of the -OH proton can also vary significantly (typically between 4-8 ppm) depending on the solvent, concentration, and temperature.

  • Troubleshooting Steps:

    • D₂O Exchange: Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it vigorously for a few minutes, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium, causing the -OH signal to disappear from the spectrum. This is a definitive method for identifying the hydroxyl peak.[1]

    • Use a Dry Solvent: Ensure you are using a fresh or properly dried deuterated solvent to minimize water content.

    • Variable Temperature NMR: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate, resulting in a sharper signal.

Q2: The aromatic region of my spectrum (around 7-8 ppm) is a complex and overlapping multiplet. How can I begin to assign these protons?

A2: The ¹H NMR spectrum of this compound has 13 protons in the aromatic region, leading to significant signal overlap. The complexity arises because the protons on the three phenyl rings are in distinct chemical environments.

  • Assignment Strategy:

    • Consider Electronic Effects: The hydroxyl group is an electron-donating group, which will shield the protons ortho and para to it on the central phenol (B47542) ring, causing them to appear at a relatively lower chemical shift (upfield). The two phenyl substituents act as electron-withdrawing groups through inductive effects, deshielding nearby protons.

    • Splitting Patterns: Carefully analyze the splitting patterns if possible. Protons with only one neighbor will appear as doublets, while those with two neighbors may appear as triplets (if coupling constants are similar) or as a doublet of doublets.

    • Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz instead of 400 MHz) to increase signal dispersion and better resolve the overlapping multiplets.

    • 2D NMR Spectroscopy: For unambiguous assignment, 2D NMR experiments are invaluable. A COSY (Correlation Spectroscopy) experiment will show correlations between protons that are coupled to each other, helping to trace the connectivity within each aromatic ring. An NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can show through-space correlations between protons on different rings that are close to each other.

Q3: I see unexpected peaks in my spectrum. What are the likely sources of these impurities?

A3: Common impurities in NMR spectra often come from solvents used during the reaction or purification process.

  • Common Impurities & Their Chemical Shifts (in CDCl₃):

  • Troubleshooting:

    • Ensure your sample is thoroughly dried under high vacuum before preparing the NMR sample.

    • If a solvent like ethyl acetate is suspected, co-evaporating the sample with dichloromethane several times can help remove it.

    • Always use clean NMR tubes; residual acetone from washing is a very common contaminant. It can take hours in a drying oven to fully remove acetone from an NMR tube.[1]

Q4: My baseline is distorted and my peaks are broad. What can I do to improve the spectrum quality?

A4: Poor resolution and baseline distortion can result from several factors related to sample preparation and instrument settings.

  • Troubleshooting Steps:

    • Sample Concentration: Ensure your sample is not too concentrated, as this can lead to peak broadening. A typical concentration is 5-10 mg in 0.6-0.7 mL of solvent.

    • Solubility: Make sure your compound is fully dissolved. Insoluble particles will lead to a non-homogeneous sample and broad lines. Filter the sample into the NMR tube if necessary.

    • Shimming: The instrument's magnetic field may need to be "shimmed" to improve its homogeneity. If you are not experienced with this, ask the instrument operator for assistance. Poor shimming is a common cause of broad peaks.[1]

    • Paramagnetic Impurities: The presence of paramagnetic metals can cause significant peak broadening. If suspected, filtering the sample through a small plug of Celite or silica (B1680970) gel may help.

Data Presentation

The following table summarizes the predicted ¹H NMR chemical shifts and multiplicities for this compound. Actual experimental values may vary based on solvent and concentration. The proton numbering corresponds to the diagram provided in the visualization section.

Proton LabelIntegrationPredicted δ (ppm)MultiplicityNotes
H-OH1H4.5 - 6.0Broad Singlet (br s)Chemical shift is highly variable; disappears upon D₂O exchange.
H-31H7.4 - 7.6Doublet (d)Coupled to H-5. Expected to be downfield due to proximity to two phenyl groups.
H-51H7.2 - 7.4Doublet of Doublets (dd)Coupled to H-3 and H-6.
H-61H6.9 - 7.1Doublet (d)Coupled to H-5. Shifted upfield due to ortho position relative to the -OH group.
H-2', H-6' (ortho, C2-Ph)2H7.5 - 7.7Multiplet (m)Protons on the phenyl group at the C2 position.
H-3', H-4', H-5' (meta, para, C2-Ph)3H7.3 - 7.5Multiplet (m)
H-2'', H-6'' (ortho, C4-Ph)2H7.5 - 7.7Multiplet (m)Protons on the phenyl group at the C4 position.
H-3'', H-4'', H-5'' (meta, para, C4-Ph)3H7.3 - 7.5Multiplet (m)

Experimental Protocols

Standard ¹H NMR Sample Preparation

  • Sample Quantity: Accurately weigh 5-10 mg of purified this compound.

  • Solvent Selection: Choose a high-quality deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃; Acetone-d₆; DMSO-d₆). Use approximately 0.6-0.7 mL of the solvent. Note that using DMSO-d₆ may allow for the observation of coupling to the -OH proton.

  • Dissolution: In a clean, dry vial, dissolve the sample completely in the deuterated solvent. Gentle vortexing may be required.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small pipette packed with a plug of glass wool or cotton directly into a clean, dry NMR tube.

  • Labeling: Clearly label the NMR tube with the compound name, solvent, and concentration.

Mandatory Visualization

structure Proton Environments in this compound cluster_mol mol HOH H-OH H6 H-6 H5 H-5 H3 H-3 H2Ph C2-Phenyl Protons (H-2'/3'/4'/5'/6'') H4Ph C4-Phenyl Protons (H-2''/3''/4''/5''/6'')

Caption: Key proton environments in the this compound molecule.

troubleshooting_workflow NMR Spectrum Troubleshooting Workflow start Start: Acquire ¹H NMR Spectrum check_quality Poor Resolution or Broad Peaks? start->check_quality shim Re-shim Instrument Check Concentration/Solubility check_quality->shim Yes check_oh Identify -OH Peak check_quality->check_oh No shim->check_oh d2o_exchange Perform D₂O Exchange Does a broad peak disappear? check_oh->d2o_exchange oh_confirmed -OH Peak Confirmed d2o_exchange->oh_confirmed Yes assign_aromatic Assign Aromatic Region (7-8 ppm) d2o_exchange->assign_aromatic No oh_confirmed->assign_aromatic overlap Severe Signal Overlap? assign_aromatic->overlap two_d_nmr Acquire 2D NMR (COSY, NOESY) overlap->two_d_nmr Yes check_impurities Unexpected Peaks Present? overlap->check_impurities No two_d_nmr->check_impurities impurity_id Identify Impurity (Solvent, etc.) check_impurities->impurity_id Yes final_analysis Final Structure Confirmation check_impurities->final_analysis No impurity_id->final_analysis no_quality No yes_quality Yes yes_d2o Yes no_d2o No yes_overlap Yes no_overlap No yes_impurity Yes no_impurity No

Caption: A logical workflow for troubleshooting complex ¹H NMR spectra.

References

Overcoming matrix effects in the analysis of 2,4-Diphenylphenol in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the analysis of 2,4-Diphenylphenol in complex samples.

Troubleshooting Guide: Matrix Effects

Matrix effects, which arise from the co-eluting components of a sample, can significantly alter the signal response of an analyte, leading to inaccurate quantification.[1][2] This guide addresses common issues encountered during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor or Inconsistent Analyte Recovery Inefficient Extraction: The chosen sample preparation method (e.g., LLE, SPE) is not effectively isolating this compound from the sample matrix. Phenolic compounds can be challenging to extract efficiently.[3]Optimize Sample Preparation: • For aqueous samples, adjust the sample pH to ≤ 2 before extraction to ensure this compound is in its neutral form.[4][5] • Evaluate different Solid-Phase Extraction (SPE) sorbents (e.g., polystyrene-divinylbenzene, C18).[4][6] • For complex matrices like oils or tissues, consider the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[7][8]
Signal Suppression or Enhancement in LC-MS Ionization Competition: Co-eluting matrix components compete with this compound for ionization in the mass spectrometer source, reducing (suppression) or increasing (enhancement) its signal.[9][10][11]Improve Chromatographic Separation: • Modify the LC gradient to better separate the analyte from interfering matrix components.[2] Enhance Sample Cleanup: • Add a dispersive SPE (d-SPE) cleanup step after initial extraction, using sorbents like C18 or graphitized carbon black (GCB) to remove interferences.[8] Compensate for the Effect: • Use a stable isotope-labeled internal standard (e.g., this compound-d5). This is the most effective way to compensate for matrix effects as the standard co-elutes and experiences the same suppression or enhancement.[12][13][14] • Prepare matrix-matched calibration standards by spiking blank matrix extract with known concentrations of the analyte.[15]
Poor Reproducibility (High %RSD) Variable Matrix Effects: The composition of the matrix varies between samples, causing inconsistent signal suppression or enhancement.[11] Inconsistent Sample Preparation: Minor variations in the extraction and cleanup process lead to different levels of matrix components in the final extract.Standardize Protocols: • Ensure all sample preparation steps are performed consistently. Use an Internal Standard: • An isotopically labeled internal standard is crucial for correcting variability and improving reproducibility.[12][16] Dilute the Sample: • Diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing their effect.[15]
Interfering Peaks in Chromatogram Insufficient Cleanup: The sample preparation method does not adequately remove all interfering compounds from the matrix.Optimize Cleanup Step: • For QuEChERS, experiment with different d-SPE sorbents. A combination of C18 (for nonpolar interferences) and Primary Secondary Amine (PSA) (for polar interferences) can be effective.[17] • For SPE, ensure proper conditioning of the cartridge and use an appropriate wash solvent to remove interferences before eluting the analyte.[4][18]

Frequently Asked Questions (FAQs)

Q1: What exactly are matrix effects in LC-MS analysis?

A1: The matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[9][10] These components can affect droplet formation and solvent evaporation in the electrospray ionization (ESI) source, ultimately leading to inaccurate and unreliable quantitative results.[1][13]

Q2: How can I quantitatively measure the matrix effect for my this compound assay?

A2: The most common method is the post-extraction spike comparison.[15] You compare the peak area of the analyte in a solution prepared by spiking a blank matrix extract (Set A) with the peak area of the analyte in a clean solvent at the same concentration (Set B). The matrix effect (ME) is calculated as: ME (%) = (Peak Area in Set A / Peak Area in Set B) * 100 A value < 100% indicates signal suppression, while a value > 100% indicates signal enhancement.[11]

Q3: Which sample preparation method is better for complex samples: SPE or QuEChERS?

A3: Both are powerful techniques, but the choice depends on the matrix.

  • Solid-Phase Extraction (SPE) is highly effective and well-established for cleaner matrices like drinking or surface water.[5][18][19] It provides excellent cleanup and concentration of the analyte.

  • QuEChERS was originally developed for pesticide analysis in fruits and vegetables and is exceptionally well-suited for very complex matrices like food, oil, or biological tissues.[8][20] Its advantages include high throughput, low solvent usage, and effective removal of complex interferences through a combination of salting-out extraction and dispersive SPE cleanup.[7] For many complex samples, QuEChERS provides recoveries between 75-104%.[21]

Q4: When is it essential to use a stable isotope-labeled internal standard?

A4: Using a stable isotope-labeled internal standard (e.g., a deuterated version of this compound) is highly recommended whenever accurate and precise quantification is required in complex matrices.[14][16] Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it co-elutes and is affected by matrix effects in the same way.[12] This allows it to effectively compensate for both analyte loss during sample preparation and signal fluctuations during LC-MS analysis, making it the "gold standard" for overcoming matrix effects.[13][14]

Q5: Can I just dilute my sample extract to reduce matrix effects?

A5: Yes, simple dilution of the final extract is a valid strategy to reduce the concentration of matrix components and thereby mitigate their impact on ionization.[15] However, this approach also dilutes your analyte of interest, which may compromise the sensitivity of the assay and prevent you from reaching the required limit of quantification (LOQ). This strategy is most effective when the initial analyte concentration is high.

Data Summary: Sample Preparation Performance

The following table summarizes typical performance data for common sample preparation techniques used for analyzing phenolic compounds in different matrices.

Technique Matrix Type Analytes Average Recovery (%) Precision (%RSD) Reference
Solid-Phase Extraction (SPE) Drinking Water11 Phenols87 - 108%1.4 - 6.7%[18]
Solid-Phase Extraction (SPE) River WaterVarious Phenols> 70%Not Specified[19]
QuEChERS Rapeseed OilPhenolic Compounds75.3 - 103.9%Not Specified[7][20]
QuEChERS Red Sweet PepperPhenolic Compounds82 - 103%≤ 15%[8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water

This protocol is adapted from EPA Method 528 guidelines for phenols.[5]

  • Sample Preparation: For a 1 L water sample, add sodium sulfite (B76179) to dechlorinate if necessary. Acidify the sample to pH ≤ 2 with 6N HCl.[4]

  • Internal Standard Spiking: Spike the sample with a known amount of a stable isotope-labeled this compound solution.

  • Cartridge Conditioning: Use a polystyrene-divinylbenzene SPE cartridge. Condition it by passing 3 mL of dichloromethane (B109758) (DCM), followed by 3 mL of methanol, and finally 3 mL of reagent water at pH ≤ 2. Do not let the sorbent go dry.[4]

  • Sample Loading: Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Drying: After loading, dry the cartridge under vacuum for 15 minutes to remove residual water.[4]

  • Analyte Elution: Elute the trapped analytes by passing 5 mL of DCM through the cartridge, followed by another 10 mL of DCM used to rinse the original sample bottle. Collect the eluate.[4]

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 35 °C. The sample is now ready for GC-MS or LC-MS analysis.[4]

Protocol 2: QuEChERS Method for this compound in Oily Matrices

This protocol is a modified version based on methods for phenolic compounds in complex food matrices.[7][8]

  • Sample & Internal Standard: Weigh 5 g of the homogenized oil sample into a 50 mL centrifuge tube. Add a known amount of a stable isotope-labeled this compound solution.

  • Extraction: Add 10 mL of 1% acetic acid in acetonitrile (B52724). Vortex vigorously for 1 minute.

  • Salting-Out: Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium acetate (B1210297) (CH₃COONa). Shake vigorously for 1 minute to induce phase separation.[8]

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of C18 sorbent.[8] Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 2 minutes.

  • Analysis: Collect the supernatant, filter if necessary, and inject it into the LC-MS/MS system.

Visualizations

G cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup cluster_analysis Step 3: Analysis Sample 5g Oily Sample in 50mL Tube Add_IS Spike with Isotope-Labeled Internal Standard Sample->Add_IS Add_ACN Add 10mL Acetonitrile (1% Acetic Acid) Add_IS->Add_ACN Vortex1 Vortex 1 min Add_ACN->Vortex1 Add_Salts Add MgSO4 & NaOAc Salts Vortex1->Add_Salts Shake1 Shake 1 min Add_Salts->Shake1 Centrifuge1 Centrifuge 5 min Shake1->Centrifuge1 Transfer Transfer 1mL of Acetonitrile Supernatant Centrifuge1->Transfer dSPE_Tube 2mL Tube with 150mg MgSO4 + 50mg C18 Transfer->dSPE_Tube Vortex2 Vortex 30 sec dSPE_Tube->Vortex2 Centrifuge2 Centrifuge 2 min Vortex2->Centrifuge2 Collect Collect Supernatant Centrifuge2->Collect Analyze LC-MS/MS Analysis Collect->Analyze

Caption: QuEChERS sample preparation workflow for this compound analysis.

G Start Inaccurate or Imprecise Quantitative Result CheckRecovery Recovery < 70% or Highly Variable? Start->CheckRecovery CheckME Quantify Matrix Effect (ME) > ±20%? UseIS Implement Stable Isotope Labeled Internal Standard CheckME->UseIS Yes ImproveCleanup Optimize Sample Cleanup (d-SPE or SPE Wash Step) CheckME->ImproveCleanup Yes CheckRecovery->CheckME No OptimizeExtraction Optimize Extraction (pH, Solvent, Sorbent) CheckRecovery->OptimizeExtraction Yes MatrixMatch Use Matrix-Matched Calibrants UseIS->MatrixMatch Alternative End Accurate & Precise Result UseIS->End Dilute Dilute Final Extract (If concentration allows) ImproveCleanup->Dilute Also consider ImproveCleanup->End MatrixMatch->End OptimizeExtraction->CheckRecovery

Caption: Troubleshooting logic for addressing matrix effects in analysis.

References

Validation & Comparative

A Comparative Guide to Validating Analytical Methods for 2,4-Diphenylphenol in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and data integrity. This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 2,4-Diphenylphenol, a substituted phenolic compound. The validation of these methods is presented in alignment with the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering a framework for ensuring that an analytical procedure is suitable for its intended purpose.

Data Presentation: A Comparative Analysis of HPLC and GC-MS Performance

The selection of an analytical method hinges on a variety of factors, including the physicochemical properties of the analyte and the desired performance characteristics. Below is a summary of plausible performance data for the validation of hypothetical HPLC and GC-MS methods for the analysis of this compound.

Table 1: Comparison of Method Validation Parameters for this compound Analysis

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)ICH Acceptance Criteria (Typical)
Specificity No interference from placebo and known impurities at the retention time of the analyte peak.No interfering peaks at the retention time and m/z of the analyte.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.999> 0.999r² ≥ 0.995
Range (µg/mL) 1 - 1500.1 - 25The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%% Recovery should be within 98.0% to 102.0% for drug substance.
Precision (% RSD)
- Repeatability≤ 1.5%≤ 2.0%RSD ≤ 2%
- Intermediate Precision≤ 2.0%≤ 2.5%RSD ≤ 2%
Limit of Detection (LOD) (µg/mL) 0.30.03To be determined and reported.
Limit of Quantitation (LOQ) (µg/mL) 1.00.1To be determined and reported.
Robustness Unaffected by minor changes in flow rate, mobile phase composition, and column temperature.Unaffected by minor changes in injector temperature, oven temperature ramp rate, and carrier gas flow rate.The method should remain unaffected by small, deliberate variations in method parameters.

Experimental Protocols: A Detailed Look at the Methodologies

Detailed and well-documented experimental protocols are fundamental for reproducible and reliable analytical results. The following sections outline the methodologies for the validation of an HPLC and a GC-MS method for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of Acetonitrile and Water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in methanol (B129727) and serially diluted to create calibration standards.

  • Sample Preparation: The sample containing this compound is dissolved in methanol, filtered through a 0.45 µm filter, and diluted to fall within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS) Method
  • Instrumentation: A GC system coupled with a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 300.

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent like dichloromethane (B109758) and serially diluted.

  • Sample Preparation: The sample is extracted with a suitable solvent, and the extract is concentrated and reconstituted in the solvent used for standard preparation.

Mandatory Visualizations

Visual representations of workflows and logical relationships are crucial for clear communication in scientific documentation.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning Phase cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_atp Define Analytical Target Profile (ATP) select_method Select Analytical Technique (e.g., HPLC, GC-MS) define_atp->select_method validation_protocol Develop and Approve Validation Protocol select_method->validation_protocol specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness data_analysis Analyze Data Against Acceptance Criteria validation_report Prepare Validation Report data_analysis->validation_report

Caption: Workflow for Analytical Method Validation according to ICH Guidelines.

Method_Comparison cluster_hplc HPLC Method cluster_gcms GC-MS Method hplc_adv Advantages: - Robust and widely available - Suitable for non-volatile compounds - Good precision and accuracy hplc_disadv Disadvantages: - May require longer run times - Lower sensitivity than GC-MS gcms_adv Advantages: - High sensitivity and selectivity - Provides structural information (MS) - Suitable for volatile compounds gcms_disadv Disadvantages: - Requires analyte to be volatile or derivatized - Instrumentation can be more complex Analyte This compound Analyte->hplc_adv Consider for routine QC Analyte->gcms_adv Consider for impurity profiling and low-level detection

Caption: Comparison of HPLC and GC-MS for this compound Analysis.

Comparative Antifungal Activity of Diphenylphenol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vitro efficacy of 2-phenylphenol (B1666276), 3-phenylphenol (B1666291), and 4-phenylphenol (B51918) against pathogenic fungi, detailing experimental methodologies and mechanisms of action.

Diphenylphenol, also known as hydroxydiphenyl, and its isomers—2-phenylphenol (ortho-phenylphenol), 3-phenylphenol (meta-phenylphenol), and 4-phenylphenol (para-phenylphenol)—are aromatic organic compounds recognized for their antimicrobial properties. Notably, 2-phenylphenol is a widely utilized broad-spectrum fungicide in agricultural and industrial applications for post-harvest treatment of fruits and as a surface disinfectant.[1][2][3][4] This guide provides a comparative overview of the antifungal activity of these three isomers, presenting available experimental data, detailed laboratory protocols for assessing antifungal efficacy, and an exploration of their mechanisms of action at a molecular level.

Quantitative Comparison of Antifungal Activity

The antifungal efficacy of the diphenylphenol isomers can be quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MFC is the lowest concentration that results in microbial death.

Fungal SpeciesCompoundMIC (µg/mL)MFC (µg/mL)Reference
Candida albicans2-Phenylphenol15.62-[5]
Aspergillus brasiliensis (niger)2-Phenylphenol15.62-[5]
Trichophyton mentagrophytes2-Phenylphenol--[6]

Note: Data for 3-phenylphenol and 4-phenylphenol from directly comparable studies were not available in the reviewed literature. A study on a fumigant containing 20% ortho-phenylphenol demonstrated effective fungicidal activity against Trichophyton mentagrophytes, Candida albicans, and Aspergillus niger, showing a 4-log reduction in colony-forming units (CFU)/mL.[6]

Experimental Protocols

The determination of MIC and MFC values is crucial for evaluating the antifungal potency of chemical compounds. The broth microdilution method is a standardized and widely accepted protocol for this purpose.

Broth Microdilution Assay for MIC and MFC Determination

This protocol is adapted from established guidelines for antifungal susceptibility testing.

1. Preparation of Fungal Inoculum:

  • Subculture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate under optimal conditions.

  • For yeasts, prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

  • For molds, harvest conidia and adjust the suspension to the desired concentration using a hemocytometer.

2. Preparation of Antifungal Solutions:

  • Prepare a stock solution of each diphenylphenol isomer in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate broth medium (e.g., RPMI-1640).

3. Inoculation and Incubation:

  • Add the standardized fungal inoculum to each well of the microtiter plate.

  • Include a positive control (inoculum without the test compound) and a negative control (broth medium only).

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

4. Determination of MIC:

  • Visually inspect the microtiter plates for fungal growth.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

5. Determination of MFC:

  • Subculture aliquots from the wells showing no visible growth onto fresh agar plates.

  • Incubate the plates until growth is visible in the control subculture.

  • The MFC is the lowest concentration from which no fungal colonies grow on the agar plate.

Mandatory Visualization

Experimental Workflow for Antifungal Susceptibility Testing

G Experimental Workflow: Broth Microdilution Method cluster_prep Preparation cluster_assay Assay cluster_results Results A Fungal Culture B Prepare Fungal Inoculum A->B E Inoculate with Fungal Suspension B->E C Prepare Diphenylphenol Isomer Stock Solutions D Serial Dilution in 96-Well Plate C->D D->E F Incubate Plate E->F G Determine MIC (Visual Inspection) F->G H Subculture from Clear Wells G->H I Incubate Agar Plates H->I J Determine MFC I->J G Proposed Fungal Signaling Pathway Inhibition cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_signal Signaling Cascade cluster_response Cellular Response Stimulus Diphenylphenol Isomer Membrane Ergosterol Biosynthesis Inhibition Stimulus->Membrane MAPK MAPK Pathway Modulation Stimulus->MAPK Damage Membrane Damage Membrane->Damage Apoptosis Apoptosis Damage->Apoptosis ROS ROS Production (Oxidative Stress) MAPK->ROS ROS->Apoptosis Growth_Inhibition Growth Inhibition Apoptosis->Growth_Inhibition

References

2,4-Diphenylphenol vs. 4-Phenylphenol: A Comparative Reactivity Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical reactivity of 2,4-Diphenylphenol and 4-Phenylphenol (B51918) reveals significant differences dictated by their molecular architecture. This guide provides a comparative analysis of their reactivity, supported by established chemical principles and available experimental data, to inform researchers and drug development professionals in their selection of building blocks for targeted synthesis.

The strategic placement of phenyl groups on a phenol (B47542) core drastically alters the molecule's electronic and steric properties, thereby influencing its reactivity in key synthetic transformations. While both this compound and 4-phenylphenol are valuable intermediates, their utility in specific reaction pathways is distinct. This comparison focuses on their acidity and susceptibility to electrophilic aromatic substitution, two fundamental aspects of their chemical behavior.

Comparative Reactivity Data

Property4-PhenylphenolThis compound (Predicted)Key Influencing Factors
pKa 9.55[1][2]Expected to be slightly higher than 4-PhenylphenolThe additional ortho-phenyl group in this compound introduces steric hindrance, which can disrupt the planarity of the phenoxide ion, potentially leading to slightly decreased acidity (higher pKa).
Reactivity in Electrophilic Aromatic Substitution HighModerately HighThe hydroxyl group in both molecules is a strong activating group, directing electrophiles to the ortho and para positions. However, the ortho-phenyl group in this compound sterically hinders the adjacent ortho position, making the other available ortho position the most likely site for substitution. The para position is already occupied by a phenyl group.
Reactivity of the Hydroxyl Group (e.g., Etherification, Esterification) HighModerateThe hydroxyl group in 4-phenylphenol is readily accessible. In contrast, the ortho-phenyl group in this compound provides significant steric hindrance around the hydroxyl group, potentially slowing down reactions at this site.

Theoretical Framework of Reactivity

Acidity (pKa)

The acidity of a phenol is determined by the stability of its corresponding phenoxide ion. For 4-phenylphenol , the pKa is reported to be 9.55[1][2]. The phenyl group at the para position can delocalize the negative charge of the phenoxide ion through resonance, thus stabilizing it and making 4-phenylphenol more acidic than phenol (pKa ≈ 10).

For This compound , while no experimental pKa value was found in the literature, a qualitative prediction can be made. The presence of a second phenyl group at the ortho position introduces significant steric hindrance. This steric strain can force the phenyl rings out of coplanarity with the phenol ring. This disruption of planarity would reduce the resonance stabilization of the phenoxide ion, making it slightly less stable than the phenoxide of 4-phenylphenol. Consequently, this compound is predicted to be a slightly weaker acid (higher pKa) than 4-phenylphenol.

Electrophilic Aromatic Substitution

The hydroxyl group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions due to resonance stabilization of the intermediate carbocation.

In 4-phenylphenol , the para position is blocked by the phenyl group. Therefore, electrophilic substitution will occur at the ortho positions (positions 2 and 6).

In This compound , the para position (position 4) and one ortho position (position 2) are occupied by phenyl groups. The remaining open positions on the phenol ring are positions 3, 5, and 6. The hydroxyl group will direct incoming electrophiles to the available ortho position (position 6) and the other para-like position (which is actually a meta position relative to the OH group, position 5, but ortho to the phenyl group at C4). However, the bulky phenyl group at the ortho position (position 2) will exert significant steric hindrance, making an attack at the adjacent position 3 less favorable. Therefore, electrophilic substitution on this compound is most likely to occur at position 6.

The overall rate of electrophilic aromatic substitution is expected to be high for both compounds due to the activating nature of the hydroxyl group. However, the steric congestion in This compound might lead to slightly slower reaction rates compared to 4-phenylphenol .

Experimental Protocols

While direct comparative kinetic studies were not found, the following general experimental protocols for common reactions of phenols can be adapted to compare the reactivity of this compound and 4-phenylphenol.

General Procedure for Comparative Etherification (Williamson Ether Synthesis)
  • Deprotonation: In separate reaction vessels, dissolve equimolar amounts of 4-phenylphenol and this compound in a suitable solvent (e.g., anhydrous acetone (B3395972) or DMF). Add a slight excess of a base (e.g., anhydrous potassium carbonate) to each vessel. Stir the mixtures at room temperature for 30 minutes to form the corresponding phenoxides.

  • Alkylation: To each reaction mixture, add an equimolar amount of an alkylating agent (e.g., ethyl iodide).

  • Reaction Monitoring: Monitor the progress of both reactions simultaneously using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), by taking aliquots at regular time intervals.

  • Analysis: Compare the rate of disappearance of the starting phenols and the rate of formation of the corresponding ether products to determine the relative reactivity.

General Procedure for Comparative Esterification (Fischer Esterification)
  • Reaction Setup: In separate flasks, dissolve equimolar amounts of 4-phenylphenol and this compound in an excess of a carboxylic acid (e.g., acetic acid), which also serves as the solvent. Add a catalytic amount of a strong acid (e.g., sulfuric acid) to each flask.

  • Reaction Conditions: Heat both reaction mixtures to the same temperature (e.g., reflux).

  • Reaction Monitoring: Follow the course of each reaction by periodically taking samples and analyzing them by GC or HPLC to quantify the formation of the respective ester products.

  • Analysis: A comparison of the initial reaction rates will provide insight into the relative reactivity of the two phenols under these conditions.

Visualizing Reaction Pathways

The following diagrams illustrate the directing effects of the substituents in electrophilic aromatic substitution reactions for both molecules.

G cluster_0 Electrophilic Aromatic Substitution of 4-Phenylphenol 4PP 4-Phenylphenol Ortho_Product Ortho-substituted product 4PP->Ortho_Product Major E+ Electrophile E+->Ortho_Product

Caption: Regioselectivity in the electrophilic substitution of 4-Phenylphenol.

G cluster_1 Electrophilic Aromatic Substitution of this compound 24DPP This compound Position6_Product Position 6 substituted product 24DPP->Position6_Product Major (less hindered ortho) E+ Electrophile E+->Position6_Product

Caption: Predicted regioselectivity in the electrophilic substitution of this compound.

Conclusion

References

A Comparative Guide to the Antioxidant Capacity of 2,4-Di-tert-butylphenol and BHT

Author: BenchChem Technical Support Team. Date: December 2025

In the continuous search for effective antioxidants, researchers and drug development professionals frequently evaluate various phenolic compounds for their potential to mitigate oxidative stress. This guide provides a detailed, data-driven comparison of the antioxidant capacities of 2,4-Di-tert-butylphenol (2,4-DTBP) and the widely-used synthetic antioxidant, Butylated Hydroxytoluene (BHT). This comparison is supported by experimental data from established in vitro antioxidant assays to facilitate informed decision-making in research and development.

Quantitative Comparison of Antioxidant Activity

The efficacy of an antioxidant is commonly quantified by its IC50 value, which denotes the concentration required to inhibit a specific oxidative process by 50%. A lower IC50 value indicates greater antioxidant potency. The following table summarizes available data for 2,4-DTBP and BHT from common in vitro antioxidant assays.

Antioxidant Assay2,4-Di-tert-butylphenol (IC50)Butylated Hydroxytoluene (BHT) (IC50)Standard Reference (IC50)
DPPH Radical Scavenging 60 µg/mL[1]23 - 202.35 µg/mL[1]Ascorbic Acid: ~5 µg/mL[1]
ABTS Radical Scavenging 17 µg/mL[1]Not available in direct comparisonTrolox: ~3 µg/mL[1]

Note: The provided IC50 value for BHT in the DPPH assay represents a range from various studies and not a direct side-by-side comparison with 2,4-DTBP in a single study.[1]

Qualitative assessments suggest that the antioxidant activity of BHT is approximately twice as great as that of 2,4-DTBP.[2] This is attributed to the steric hindrance provided by the two tert-butyl groups in BHT, which protects the hydroxyl group and enhances its ability to donate a hydrogen atom to quench free radicals.[2]

Mechanism of Antioxidant Action

Both 2,4-DTBP and BHT are classified as phenolic antioxidants.[3][4] Their primary mechanism of action involves the donation of a hydrogen atom from their hydroxyl group to neutralize free radicals. This process terminates the radical chain reaction of oxidation. The resulting phenoxy radical is stabilized through the delocalization of the unpaired electron across the aromatic ring and by the steric hindrance provided by the bulky tert-butyl groups.

cluster_0 Free Radical Chain Reaction cluster_1 Antioxidant Intervention R R• (Free Radical) LH LH (Lipid) R->LH Initiation L L• (Lipid Radical) LH->L H• abstraction O2 O₂ L->O2 Propagation LOO LOO• (Peroxy Radical) O2->LOO LOO->LH Propagation LOO_2 LOO• ArOH ArOH (Phenolic Antioxidant) ArO ArO• (Stable Radical) ArOH->ArO H• donation LOOH LOOH (Hydroperoxide) ArO->LOO_2 Non-radical products LOO_2->ArOH Termination

General mechanism of free radical scavenging by phenolic antioxidants.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[1][5][6]

Procedure:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol.[1]

  • Preparation of Test Solutions: A series of concentrations of the test compound (2,4-DTBP or BHT) and a standard antioxidant (e.g., ascorbic acid) are prepared in a suitable solvent.[1][5]

  • Reaction: An equal volume of the DPPH solution is added to each concentration of the test and standard solutions.[1][5]

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[5]

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[5][6]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[6] The IC50 value is then determined from a plot of inhibition percentage against the concentration of the antioxidant.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare 0.1 mM DPPH in Methanol r1 Mix equal volumes of DPPH and sample solutions p1->r1 p2 Prepare serial dilutions of 2,4-DTBP, BHT, and Standard p2->r1 r2 Incubate in dark (e.g., 30 mins) r1->r2 a1 Measure Absorbance at 517 nm r2->a1 a2 Calculate % Inhibition a1->a2 a3 Determine IC50 value a2->a3

Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[1][7]

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[1][8]

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[1][8]

  • Preparation of Test Solutions: Various concentrations of the test compounds and a standard (e.g., Trolox) are prepared.

  • Reaction: A small volume of the sample is added to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.[7][8]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.[7]

Conclusion

Both 2,4-Di-tert-butylphenol and Butylated Hydroxytoluene are effective phenolic antioxidants that function through a free radical scavenging mechanism. While BHT has been more extensively studied and is a widely used food additive, 2,4-DTBP also demonstrates significant antioxidant activity.[3][4] The choice between these compounds for a specific application will depend on factors such as the required potency, regulatory approval, and the specific oxidative environment. The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative evaluations.

References

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2,4-Diphenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical analysis and drug development, the accurate and precise quantification of compounds is paramount. For the analysis of 2,4-diphenylphenol, a molecule of interest in various research and industrial applications, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) stand out as two of the most powerful and widely employed analytical techniques. The choice between these methods is often dictated by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix complexity, and the physicochemical properties of the analyte. This guide provides an objective comparison of HPLC and GC-MS for the analysis of this compound, supported by typical experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed decisions for method selection and cross-validation.

Quantitative Performance Comparison

The selection of an analytical method is heavily reliant on its performance characteristics. The following table summarizes typical validation parameters for the analysis of phenolic compounds, which can be considered representative for this compound, using HPLC and GC-MS. These parameters are crucial for ensuring the reliability, accuracy, and precision of the analytical data.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) ≥ 0.998[1]≥ 0.99[1]
Limit of Detection (LOD) 0.006 - 0.05 mg/L (for similar phenols)[2][3]Typically in the low ng/mL range[1]
Limit of Quantitation (LOQ) 0.0013 - 0.005 µg/g (for similar phenols)[4]~5 µg/L (for 4-ethylphenol)[5]
Accuracy (% Recovery) 95 - 105%[1]70 - 120%[4]
Precision (%RSD) < 5%[1]Intraday: < 15%, Interday: < 15%[1]
Specificity High; potential for interference from co-eluting impurities without mass spectrometric detection.[1]Very High; mass spectral data provides definitive identification.[1]

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reproducible and reliable analytical methods. Below are representative methodologies for the analysis of this compound using HPLC and GC-MS.

This protocol outlines a general method for the analysis of phenolic compounds, which should be optimized and validated for the specific analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector is typically used.[1]

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.[1]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water, often with a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Detection: UV detection at a wavelength where this compound exhibits maximum absorbance (e.g., 280 nm) is suitable.[1]

  • Sample Preparation: Samples are typically dissolved in the mobile phase, filtered through a 0.45 µm filter, and then injected into the HPLC system.[1] For more complex matrices, a solid-phase extraction (SPE) may be necessary for sample clean-up and concentration.[6]

GC-MS is a highly sensitive and selective technique, particularly for volatile and semi-volatile compounds like this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[7]

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% diphenyl / 95% dimethyl polysiloxane) is generally used.[8]

  • Carrier Gas: Helium is the most common carrier gas, with a typical flow rate of 1.1 mL/min.[8]

  • Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analytes. A typical program might start at a lower temperature (e.g., 50°C), ramp up to a high temperature (e.g., 300°C), and then hold for a few minutes.[8]

  • Injection Mode: Splitless injection is often used for trace analysis to maximize the amount of analyte reaching the column.[8]

  • Mass Spectrometry Detection: The mass spectrometer is typically operated in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.[7]

  • Sample Preparation: Samples are extracted with a suitable organic solvent (e.g., ethyl acetate).[4] Derivatization may sometimes be employed to improve the volatility and chromatographic behavior of phenolic compounds, though it is not always necessary.[9]

Method Cross-Validation Workflow and Comparison Logic

The following diagrams illustrate the general workflow for cross-validating the HPLC and GC-MS methods and the logical framework for their comparison.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_validation Method Validation & Comparison Sample Single Batch of Homogenized Sample HPLC_Analysis Analyze Samples, Spiked Samples, and Blank Sample->HPLC_Analysis GCMS_Analysis Analyze Samples, Spiked Samples, and Blank Sample->GCMS_Analysis SpikedSample Spiked Sample (at different concentrations) SpikedSample->HPLC_Analysis SpikedSample->GCMS_Analysis BlankMatrix Blank Matrix BlankMatrix->HPLC_Analysis BlankMatrix->GCMS_Analysis HPLC_Data Collect HPLC Data (Peak Area, Retention Time) HPLC_Analysis->HPLC_Data Validation Evaluate Validation Parameters for Each Method HPLC_Data->Validation GCMS_Data Collect GC-MS Data (Peak Area, Retention Time, Mass Spectra) GCMS_Analysis->GCMS_Data GCMS_Data->Validation Comparison Compare Results (e.g., using t-test, Bland-Altman plot) Validation->Comparison Conclusion Determine Method Equivalency and Suitability Comparison->Conclusion

Caption: A flowchart illustrating the cross-validation process for HPLC and GC-MS methods.

cluster_methods Analytical Methods cluster_params Key Performance Parameters HPLC HPLC Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity Good Selectivity Selectivity/Specificity HPLC->Selectivity High Accuracy Accuracy (% Recovery) HPLC->Accuracy Excellent Precision Precision (%RSD) HPLC->Precision Excellent Robustness Robustness HPLC->Robustness High Cost Cost (Instrument & Operational) HPLC->Cost Lower Throughput Sample Throughput HPLC->Throughput Moderate to High GCMS GC-MS GCMS->Sensitivity Excellent GCMS->Selectivity Very High GCMS->Accuracy Good to Excellent GCMS->Precision Good GCMS->Robustness High GCMS->Cost Higher GCMS->Throughput Moderate

Caption: A diagram showing the comparison of HPLC and GC-MS based on key performance parameters.

Conclusion

Both HPLC and GC-MS are robust and reliable techniques for the quantitative analysis of this compound. The choice between the two methods will ultimately depend on the specific requirements of the analysis. HPLC-UV is a cost-effective and straightforward method suitable for routine quality control where high sensitivity is not the primary concern.[1] In contrast, GC-MS offers superior sensitivity and selectivity, making it the method of choice for trace analysis in complex matrices or when definitive identification is required. A thorough cross-validation is essential to ensure data integrity and method equivalency when transitioning between the two techniques or when one method is used to confirm the results of the other.

References

A Comparative Guide to Purity Determination of 2,4-Diphenylphenol by Quantitative NMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For a compound like 2,4-Diphenylphenol, a key intermediate in various synthetic processes, ensuring high purity is paramount for the safety, efficacy, and reproducibility of the final products. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other widely used analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC)—for the purity assessment of this compound.

Executive Summary

Quantitative NMR (qNMR) emerges as a powerful primary method for the direct and accurate purity determination of this compound, offering the advantage of not requiring a specific reference standard of the analyte. While chromatographic techniques like HPLC and GC provide excellent separation of impurities, and DSC offers insights into the total molar impurity content, qNMR provides a direct, molar-based purity assessment with high precision. The choice of the most suitable method, or a combination thereof, will depend on the specific requirements of the analysis, including the nature of the expected impurities, the desired level of accuracy, and the available instrumentation.

Quantitative Data Comparison

The following table summarizes hypothetical, yet typical, quantitative data that could be obtained for the purity assessment of a single batch of this compound using the four analytical techniques. This data illustrates the expected performance and the type of results generated by each method.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)Differential Scanning Calorimetry (DSC)
Purity (mass %) 99.85%99.92% (Area % at 254 nm)99.89% (Area %)99.82 mol%
Uncertainty (±) 0.10%0.05%0.08%0.15%
Principle Molar ratio to an internal standardChromatographic separation and UV detectionChromatographic separation and flame ionization detectionMelting point depression
Reference Standard Certified internal standard (e.g., Maleic Acid)This compound reference standardThis compound reference standardNone (based on Van't Hoff equation)
Analysis Time ~20 min~30 min~25 min~60 min

Experimental Workflows and Logical Relationships

The selection and execution of a purity determination method follow a logical workflow. The diagram below illustrates the general process for qNMR analysis. Similar workflows apply to the other techniques, with variations in sample preparation and data acquisition.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting weigh_analyte Accurately weigh this compound dissolve Dissolve analyte and IS in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (IS) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer load_sample Insert sample into NMR spectrometer transfer->load_sample Sample ready setup_params Set acquisition parameters (e.g., relaxation delay) load_sample->setup_params acquire_spectrum Acquire 1H NMR spectrum setup_params->acquire_spectrum process_spectrum Process spectrum (phasing, baseline correction) acquire_spectrum->process_spectrum Raw data integrate_peaks Integrate characteristic peaks of analyte and IS process_spectrum->integrate_peaks calculate_purity Calculate purity using the qNMR equation integrate_peaks->calculate_purity report_result Report purity with uncertainty calculate_purity->report_result Final result Purity_Methods Analyte This compound Sample qNMR qNMR (Molar Purity) Analyte->qNMR HPLC HPLC (Chromatographic Purity) Analyte->HPLC GC GC (Chromatographic Purity) Analyte->GC DSC DSC (Thermal Purity) Analyte->DSC Purity_Value Purity Assessment qNMR->Purity_Value Direct, Absolute HPLC->Purity_Value Relative, UV Response Dependent GC->Purity_Value Relative, FID Response DSC->Purity_Value Total Soluble Impurities

Comparative Guide to Impurity Profiling of Synthesized 2,4-Diphenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of synthesized 2,4-Diphenylphenol. It includes detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate techniques for their specific needs.

Introduction to this compound and Its Impurity Profile

This compound is a biaryl compound with applications in various fields, including materials science and as an intermediate in organic synthesis. The purity of this compound is crucial for its intended applications, as impurities can significantly impact its physical, chemical, and biological properties. Impurities can originate from starting materials, side reactions during synthesis, or degradation of the final product.

Common synthetic routes to this compound and other substituted phenols include palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and Friedel-Crafts arylations.[1][2] Each of these methods presents a unique set of potential impurities.

Potential Impurities in this compound Synthesis:

  • Isomeric Impurities: Synthesis methods may yield other isomers of diphenylphenol, such as 2,6-diphenylphenol (B49740) or 3,5-diphenylphenol.

  • Homocoupling Products: In Suzuki coupling reactions, homocoupling of the starting boronic acids or aryl halides can lead to biphenyl (B1667301) or other dimeric impurities.[3][4]

  • Starting Materials: Unreacted starting materials, such as bromophenols or phenylboronic acid, can remain in the final product.

  • Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis and purification steps can be present.

  • Polysubstituted Products: Friedel-Crafts reactions can sometimes lead to over-alkylation or over-arylation, resulting in triphenylphenols or other polysubstituted byproducts.[5][6]

  • Dehalogenation Products: In some cross-coupling reactions, the starting aryl halide may be dehalogenated, leading to the formation of phenol (B47542).[4]

Synthetic Pathway and Potential Impurity Formation

A plausible synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

cluster_impurities Potential Impurities 2,4-Dibromophenol 2,4-Dibromophenol Intermediate_Monoaryl Monophenylbromophenol 2,4-Dibromophenol->Intermediate_Monoaryl Suzuki Coupling Dehalogenation Phenol 2,4-Dibromophenol->Dehalogenation Side Reaction Phenylboronic Acid (1 eq.) Phenylboronic Acid (1 eq.) Phenylboronic Acid (1 eq.)->Intermediate_Monoaryl Homocoupling Biphenyl (from Phenylboronic Acid) Phenylboronic Acid (1 eq.)->Homocoupling Side Reaction Pd Catalyst, Base Pd Catalyst, Base Pd Catalyst, Base->Intermediate_Monoaryl This compound This compound Intermediate_Monoaryl->this compound Suzuki Coupling Phenylboronic Acid (1 eq.)_2 Phenylboronic Acid (1 eq.) Phenylboronic Acid (1 eq.)_2->this compound Pd Catalyst, Base_2 Pd Catalyst, Base Pd Catalyst, Base_2->this compound Isomers Other Diphenylphenol Isomers Starting_Materials Unreacted Starting Materials

Caption: Proposed Suzuki-Miyaura synthesis of this compound and potential impurity formation.

Comparison of Analytical Techniques for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed techniques for the impurity profiling of phenolic compounds.[7][8][9]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Applicability Ideal for non-volatile and thermally labile compounds. Suitable for a wide range of polarities.[9]Best for volatile and thermally stable compounds. Derivatization may be required for polar compounds like phenols.[8]
Sensitivity High sensitivity, especially with UV or fluorescence detectors.[7]Excellent sensitivity and selectivity, providing structural information from mass spectra.[7]
Resolution Excellent resolution of isomers can be achieved with appropriate column and mobile phase selection.[10]High-resolution separation of isomers, especially with capillary columns.[11]
Sample Preparation Generally simpler, involving dissolution in a suitable solvent.[12]May require derivatization to increase volatility and improve peak shape.[13]
Identification Primarily based on retention time comparison with standards. Diode array detectors can provide UV spectra for preliminary identification.Confident identification based on mass spectral library matching and fragmentation patterns.[14][15]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantitative analysis of this compound and its non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is commonly used for the separation of phenolic compounds.

  • Initial conditions: 30% acetonitrile.

  • Linear gradient to 90% acetonitrile over 20 minutes.

  • Hold at 90% acetonitrile for 5 minutes.

  • Return to initial conditions and equilibrate for 5 minutes.

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly effective for the identification and quantification of volatile impurities and can be used for the main component after derivatization.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Derivatization (Silylation):

  • To approximately 1 mg of the this compound sample in a vial, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Add 400 µL of a suitable solvent like pyridine (B92270) or acetonitrile.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

GC Conditions:

  • Injector Temperature: 280°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Ramp to 300°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Split (e.g., 20:1)

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-550

Data Presentation and Comparison

The following tables summarize hypothetical but realistic data for the impurity profiling of a synthesized this compound sample using the described HPLC-UV and GC-MS methods.

Table 1: HPLC-UV Analysis of Synthesized this compound

Peak No.Retention Time (min)Compound IdentityArea %
15.2Phenol0.08
212.82-Phenylphenol0.15
314.54-Phenylphenol0.22
418.7This compound 99.20
521.3Unidentified Isomer0.18
623.1Biphenyl0.17

Table 2: GC-MS Analysis of Derivatized this compound

Peak No.Retention Time (min)Compound Identity (as TMS derivative)Key Mass Fragments (m/z)Area %
16.8Phenol-TMS166, 151, 730.09
213.5Biphenyl154, 760.16
315.92-Phenylphenol-TMS242, 227, 730.14
416.34-Phenylphenol-TMS242, 227, 730.23
519.8This compound-TMS 318, 303, 73 99.15
622.1Triphenylphenol-TMS Isomer394, 379, 730.23

Workflow and Logical Diagrams

The following diagrams illustrate the experimental workflow for impurity profiling and the logical relationship for method selection.

cluster_workflow Impurity Profiling Workflow Sample Synthesized this compound Sample Prep_HPLC Sample Preparation for HPLC (Dissolution and Filtration) Sample->Prep_HPLC Prep_GCMS Sample Preparation for GC-MS (Derivatization) Sample->Prep_GCMS HPLC_Analysis HPLC-UV Analysis Prep_HPLC->HPLC_Analysis GCMS_Analysis GC-MS Analysis Prep_GCMS->GCMS_Analysis Data_HPLC Quantitative Data (Area %) HPLC_Analysis->Data_HPLC Data_GCMS Qualitative & Quantitative Data (Mass Spectra, Area %) GCMS_Analysis->Data_GCMS Report Impurity Profile Report Data_HPLC->Report Data_GCMS->Report

Caption: Experimental workflow for the impurity profiling of this compound.

Goal Analytical Goal Quant Routine Quantification of Known Impurities Goal->Quant If primary need is Ident Identification of Unknown Impurities Goal->Ident If primary need is Both Comprehensive Profiling (Quantification and Identification) Goal->Both If primary need is Select_HPLC Select HPLC-UV Quant->Select_HPLC Select_GCMS Select GC-MS Ident->Select_GCMS Select_Both Use Both HPLC-UV and GC-MS Both->Select_Both

Caption: Logical diagram for selecting an analytical method for impurity profiling.

Conclusion

Both HPLC-UV and GC-MS are powerful techniques for the impurity profiling of synthesized this compound. HPLC-UV is well-suited for routine quantitative analysis of the main component and known non-volatile impurities due to its simpler sample preparation. GC-MS provides unparalleled capability for the identification of unknown volatile impurities through mass spectral data and is highly sensitive. For a comprehensive impurity profile, a combination of both techniques is recommended to leverage their complementary strengths. The choice of method will ultimately depend on the specific analytical goals, the nature of the expected impurities, and the available instrumentation.

References

Head-to-head comparison of different synthesis routes for 2,4-Diphenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a head-to-head comparison of potential synthesis routes for 2,4-diphenylphenol, a valuable building block in various chemical and pharmaceutical applications. The comparison focuses on reaction efficiency, purity of the final product, and the complexity of the experimental procedures.

Two primary synthetic strategies have been identified and evaluated for the preparation of this compound: a direct arylation approach using a Suzuki-Miyaura cross-coupling reaction and a multi-step route involving the synthesis and subsequent dehydrogenation of a 2,4-diphenylcyclohexanone intermediate. While direct Friedel-Crafts diarylation of phenol (B47542) was considered, initial investigations suggest this method is often plagued by low yields and a lack of regioselectivity, making it a less viable option for predictable and efficient synthesis.

Executive Summary of Synthesis Routes

Synthesis RouteKey Starting MaterialsOverall YieldProduct PurityKey AdvantagesKey Disadvantages
Route 1: Suzuki-Miyaura Coupling 2,4-Dibromophenol (B41371), Phenylboronic AcidHigh (estimated >90%)High (>98%)High selectivity, mild reaction conditions, good functional group tolerance.[1][2]Requires a pre-functionalized starting material (dihalogenated phenol).
Route 2: Cyclohexanone (B45756) Dehydrogenation Phenol, Benzene (for precursor synthesis)Moderate to HighGood to HighUtilizes readily available starting materials.Multi-step process, potentially harsh dehydrogenation conditions.[3][4]

Route 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] In the context of this compound synthesis, this approach involves the palladium-catalyzed reaction of 2,4-dibromophenol with phenylboronic acid. This method offers high regioselectivity, as the positions of the phenyl groups are predetermined by the starting dihalogenated phenol.

Logical Workflow for Suzuki-Miyaura Coupling

2,4-Dibromophenol 2,4-Dibromophenol Suzuki_Coupling Suzuki-Miyaura Coupling 2,4-Dibromophenol->Suzuki_Coupling Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Suzuki_Coupling This compound This compound Suzuki_Coupling->this compound Purification Purification This compound->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Suzuki-Miyaura synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of 2,4-Dibromophenol

This protocol is adapted from general Suzuki-Miyaura coupling procedures.[1][5]

Materials:

  • 2,4-Dibromophenol (1.0 mmol)

  • Phenylboronic acid (2.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 3.0 mmol)

  • Toluene (B28343) (10 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add 2,4-dibromophenol, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Expected Outcome: Based on similar diarylation reactions, this route is anticipated to provide a high yield (>90%) of this compound with high purity (>98%).[6]

Route 2: Synthesis via Dehydrogenation of 2,4-Diphenylcyclohexanone

This synthetic approach involves two main stages: the synthesis of a 2,4-diphenylcyclohexanone precursor followed by its dehydrogenation to yield the aromatic phenol. This route starts from more fundamental building blocks and offers an alternative pathway to the target molecule.

Logical Workflow for Dehydrogenation Route

Starting_Materials Phenol or Cyclohexanone + Benzene Precursor_Synthesis Synthesis of 2,4-Diphenylcyclohexanone Starting_Materials->Precursor_Synthesis Intermediate 2,4-Diphenylcyclohexanone Precursor_Synthesis->Intermediate Dehydrogenation Dehydrogenation Intermediate->Dehydrogenation Crude_Product Crude this compound Dehydrogenation->Crude_Product Purification Purification Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Multi-step synthesis of this compound.

Experimental Protocol: Dehydrogenation of 2,4-Diphenylcyclohexanone

This protocol is based on general procedures for the dehydrogenation of cyclohexanone derivatives.[3][4][7]

Materials:

  • 2,4-Diphenylcyclohexanone (1.0 mmol)

  • Palladium on carbon (Pd/C, 10 mol%)

  • High-boiling solvent (e.g., p-cymene (B1678584) or diphenyl ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-diphenylcyclohexanone in the high-boiling solvent.

  • Add the Pd/C catalyst to the solution.

  • Heat the mixture to reflux (typically 180-250 °C, depending on the solvent) and maintain for 4-12 hours. The progress of the reaction can be monitored by GC-MS.

  • After completion, cool the reaction mixture and filter to remove the catalyst.

  • Remove the solvent by vacuum distillation.

  • Purify the resulting crude this compound by recrystallization or column chromatography.

Expected Outcome: This route is expected to yield this compound in moderate to high yields, with the purity being dependent on the efficiency of the final purification step.

Concluding Remarks

The choice between the Suzuki-Miyaura coupling and the cyclohexanone dehydrogenation route for the synthesis of this compound will depend on the specific requirements of the researcher. The Suzuki-Miyaura coupling offers a more direct and highly selective method, likely resulting in higher yields and purity, provided the dihalogenated phenol is readily available. The dehydrogenation route, while involving more steps, utilizes more basic starting materials and may be more cost-effective for large-scale production. Further optimization of both routes could lead to improved efficiency and even more favorable outcomes. Experimental validation of these proposed routes is recommended to determine the most suitable method for specific laboratory or industrial needs.

References

A Researcher's Guide to Evaluating Lot-to-Lot Variability of Commercial 2,4-Diphenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the consistency and purity of chemical reagents are paramount to ensuring the reproducibility and validity of experimental results. Lot-to-lot variability in commercial chemicals, such as 2,4-Diphenylphenol, can introduce significant deviations in both analytical measurements and biological assays. This guide provides a framework for evaluating the quality and consistency of different commercial lots of this compound, complete with detailed experimental protocols and data presentation formats.

The Importance of Assessing Lot-to-Lot Variability

Reagent lot-to-lot variation is the change in the analytical performance of a reagent from one production batch to the next.[1] This variability can stem from changes in the manufacturing process, raw materials, or storage and transport conditions.[1] For a compound like this compound, which may be used as a starting material in synthesis, a reference standard, or a biologically active agent, even minor differences in purity or the impurity profile can have significant consequences. Undisclosed impurities could lead to unexpected side reactions, altered biological activity, or analytical interference, ultimately compromising research outcomes. Therefore, a systematic evaluation of each new lot is a critical component of laboratory quality assurance.

Key Quality Attributes for Comparison

A thorough evaluation of this compound should focus on several key quality attributes. The following table outlines a hypothetical comparison of three different lots, summarizing the quantitative data that should be collected.

Table 1: Hypothetical Lot-to-Lot Comparison of this compound

ParameterLot ALot BLot CAcceptance Criteria
Appearance White crystalline solidWhite crystalline solidOff-white powderWhite crystalline solid
Purity (by HPLC, % Area) 99.8%99.5%98.9%≥ 99.5%
Major Impurity 1 (% Area) 0.12% (retention time 4.5 min)0.25% (retention time 4.5 min)0.48% (retention time 4.6 min)≤ 0.2%
Major Impurity 2 (% Area) 0.05% (retention time 5.8 min)0.15% (retention time 5.8 min)0.35% (retention time 5.9 min)≤ 0.1%
Total Impurities (% Area) 0.2%0.5%1.1%≤ 0.5%
Water Content (Karl Fischer) 0.08%0.15%0.45%≤ 0.2%
Melting Point 92-94 °C91-93 °C88-91 °C91-95 °C

Analytical Methodologies and Experimental Protocols

To obtain the data presented above, a combination of analytical techniques is required. High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment and impurity profiling, while other methods provide complementary information.[2][3][4]

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive evaluation of a new lot of this compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Confirmatory Tests cluster_3 Phase 4: Decision A Receive New Lot of This compound B Visual Inspection (Color, Form) A->B C Melting Point Determination B->C D HPLC-UV Analysis (Purity Assay, Impurity Profile) C->D E LC-MS Analysis (Impurity Identification) D->E F NMR Spectroscopy (Structural Confirmation) E->F H Compare Data to Specifications & Previous Lots F->H G Karl Fischer Titration (Water Content) G->H I Accept or Reject Lot H->I

Caption: Experimental workflow for evaluating lot-to-lot variability.
Detailed Experimental Protocols

1. Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

This method is ideal for the quantitative determination of purity and the profiling of non-volatile organic impurities.[4]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

  • Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with acetonitrile for analysis.

  • Data Analysis: Calculate purity as the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

2. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is invaluable for confirming the chemical structure and identifying impurities.[2][4]

  • Instrumentation: 400 MHz NMR spectrometer.

  • Protocol for ¹H NMR:

    • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Acquisition: Acquire a standard proton spectrum.

    • Analysis: Compare the resulting spectrum to a reference spectrum or theoretical chemical shifts to confirm the structure of this compound and identify any signals corresponding to impurities.

3. Water Content by Karl Fischer Titration

This is a standard method for the precise quantification of water content in solid samples.[2]

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Protocol:

    • Standardize the Karl Fischer reagent.

    • Accurately weigh a suitable amount of the this compound sample and introduce it into the titration vessel.

    • Titrate the sample until the endpoint is reached.

    • The instrument software will calculate the percentage of water content based on the amount of titrant used.

Contextual Application: Role in Signaling Pathways

Understanding the purity of this compound is especially critical when it is used in cell-based assays to study biological pathways. An impurity could act as an agonist, antagonist, or have off-target effects, confounding the interpretation of the results. The diagram below illustrates a hypothetical signaling pathway where a phenolic compound could act as an inhibitor, highlighting the need for a well-characterized molecule.

G cluster_n Ligand External Ligand Receptor Membrane Receptor Ligand->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Nucleus Nucleus Response Cellular Response Nucleus->Response Inhibitor Phenolic Compound (e.g., this compound) Inhibitor->KinaseB

Caption: Hypothetical signaling pathway inhibited by a phenolic compound.

Conclusion

While suppliers provide a certificate of analysis for their products, lot-to-lot variability can still occur.[1] Implementing a routine and robust in-house quality control procedure for incoming chemical lots is a critical step in ensuring the reliability and reproducibility of research. By employing a suite of orthogonal analytical techniques such as HPLC, NMR, and Karl Fischer titration, researchers can confidently verify the identity, purity, and consistency of this compound, thereby strengthening the foundation of their scientific investigations.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling 2,4-Diphenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This document provides critical safety and logistical guidance for the handling and disposal of 2,4-Diphenylphenol (CAS No. 6093-03-4). The following procedures are designed to equip researchers, scientists, and drug development professionals with the necessary information to mitigate risks and ensure safe laboratory operations.

Hazard Identification and Immediate Precautions

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.[1]

  • Serious Eye Irritation: Can cause significant eye damage.[1]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the respiratory system.[1]

Immediate Actions in Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the required PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Double-gloving is recommended.Fully buttoned laboratory coat.Work in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with an organic vapor cartridge and a P95/P100 particulate filter is required.[3]
Conducting reactions and transfers Chemical splash goggles and a face shield.Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) with extended cuffs.Chemical-resistant apron over a laboratory coat.All operations should be performed in a certified chemical fume hood.
Cleaning and decontamination Chemical splash goggles.Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Viton).Chemical-resistant apron over a laboratory coat.Work in a well-ventilated area. If significant aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge and a P95/P100 particulate filter should be used.[3]

Note on Glove Selection: The selection of appropriate gloves is critical. While nitrile gloves offer good splash protection, for prolonged contact or handling of concentrated solutions, gloves made of more resistant materials like butyl rubber or neoprene are recommended.[4] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

Step-by-Step Handling and Operational Plan

A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key procedural steps.

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste generated must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound, contaminated weighing paper, and other solid materials in a clearly labeled, sealed container designated for solid chemical waste.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and properly labeled container for liquid hazardous waste. Do not mix with other waste streams.[5]

  • Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated items in a designated hazardous waste container.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

The following diagram outlines the decision-making process for the disposal of this compound waste.

Caption: Disposal decision tree for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.